Tyrphostin A1

Catalog No.
S546119
CAS No.
2826-26-8
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin A1

CAS Number

2826-26-8

Product Name

Tyrphostin A1

IUPAC Name

2-[(4-methoxyphenyl)methylidene]propanedinitrile

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3

InChI Key

UOHFCPXBKJPCAD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(3,4-dihydroxybenzylidene)malononitrile, (3,4-dihydroxyphenyl)methylene propanedinitrile, 3,4-dihydroxybenzylidenemalononitrile, RG 50810, RG-50810, tyrphostin 23, tyrphostin A1, tyrphostin A23, tyrphostin AG18, tyrphostin RG50810

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C#N

The exact mass of the compound Tyrphostin A1 is 184.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637326. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of methoxybenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Targets and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular interactions of Tyrphostin A1 and the resulting biological effects, as supported by experimental evidence.

Molecular Target / Pathway Observed Effect Biological Outcome
CD40 Signaling [1] Inhibits NF-κB nuclear translocation; reduces IL-12 p40 production in macrophages. Impairs antigen-presenting cell (APC) activation and subsequent Th1 cell development.
IL-12 Signaling [1] Inhibits tyrosine phosphorylation of Tyk2 kinase. Blocks IL-12 signal transduction, preventing Th1 cell amplification.
JAK2 Kinase [1] Shows no significant inhibition at relevant concentrations. Highlights specificity, distinguishing it from other tyrphostins like B42.
Angiotensin II Ca²⁺ Signaling [2] No significant effect on Ang II-induced calcium transients in vascular smooth muscle cells. Serves as a negative control, confirming its selectivity and that it is not a general tyrosine kinase inhibitor.

The following diagram illustrates the core signaling pathway that this compound inhibits, leading to its immunosuppressive effects.

CD40L CD40 Ligand (Stimulus) CD40 CD40 Receptor CD40L->CD40 NFkB NF-κB Pathway CD40->NFkB IL12 IL-12 Production NFkB->IL12 Th1 Th1 Cell Development IL12->Th1 EAE Autoimmune Disease (EAE) Th1->EAE Inhibitor This compound (Inhibitor) Inhibitor->CD40 Inhibitor->NFkB

This compound inhibits CD40 signaling and NF-κB activation.

Key Experimental Evidence and Protocols

The foundational findings on this compound are derived from a set of specific experimental models. The table below outlines the key methodologies and results.

Experimental Model Protocol Summary Key Findings
In Vitro: Macrophage IL-12 Assay [1] Mouse splenic macrophages were stimulated with soluble CD40 ligand (sCD40L). This compound was added at concentrations up to 10 µM. IL-12 p40 levels in the culture supernatant were measured. A dose-dependent inhibition of IL-12 p40 secretion, with maximal inhibition of 62.5% at 10 µM.
In Vitro: T-Cell Proliferation [1] Proliferation of a myelin basic protein (MBP)-specific Th1 cell clone (HS-17) was measured in response to its antigen. This compound was added at 10 µM. A 54% reduction in antigen-specific Th1 cell proliferation.
In Vivo: Experimental Allergic Encephalomyelitis (EAE) [1] SJL/J mice (a model for multiple sclerosis) were used. This compound was administered at 50 mg/kg twice daily after EAE induction. Significant amelioration of EAE clinical symptoms compared to untreated controls.

Comparative Analysis with Other Tyrphostins

This compound is part of a larger family of compounds, and its specificity is best understood in contrast to its analogs.

  • This compound (The Subject): Initially considered an "inactive" control, it was later found to have a unique profile, specifically inhibiting the CD40 signaling pathway and Tyk2 kinase without affecting JAK2 or general tyrosine kinases in vascular smooth muscle [1] [2].
  • Tyrphostin B42 (AG490): This compound is a relatively specific inhibitor of JAK2 kinase and the IL-12 receptor signaling pathway. It has been studied for its anti-leukemic and pro-hypoglycemic effects [1] [3].
  • Tyrphostin AG556 & Degrasyn: Recent research identifies these tyrphostins as potent, covalent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis for inflammation. They act via a Michael-reactive cyanoacrylate moiety that binds to specific cysteines in the enzyme [4].
  • Tyrphostins AG1478 and AG1295: These are highly selective inhibitors. AG1478 targets the Epidermal Growth Factor Receptor (EGFR), while AG1295 selectively inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) [3].

Research Applications and Considerations

Based on its known mechanism, this compound serves as a valuable tool in biomedical research.

  • Primary Application: It is primarily used to investigate the CD40-CD40L signaling axis and its critical role in Th1-cell-mediated autoimmune diseases like multiple sclerosis (via the EAE model) [1].
  • Specificity Consideration: Its value lies in its selectivity. Research indicates it does not broadly inhibit all tyrosine kinases, making it a precise tool for dissecting specific pathways without causing widespread cellular disruption [1] [2].
  • Therapeutic Potential: The demonstrated efficacy of this compound in reducing the severity of EAE in a mouse model highlights the CD40 pathway as a viable target for treating autoimmune and chronic inflammatory diseases [1].

References

Basic Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifiers and physical characteristics of Tyrphostin A1.

Property Description
CAS Number 2826-26-8 [1] [2] [3]
Molecular Formula C₁₁H₈N₂O [1] [2] [3]
Molecular Weight 184.19 g/mol [1] [2] [3]
Melting Point 113 - 116 °C [2] [4] [5]
Appearance Off-white to light yellow solid [2] [3] [6]
Form Crystalline powder [2] [5]

Solubility and Storage Specifications

For laboratory use, the following solubility data and storage conditions are recommended.

Parameter Specification Source / Context
Solubility in DMSO ≥ 100 mg/mL (542.92 mM) [3] [6] For preparing stock solutions; solution may be hygroscopic [3].
Solubility in Chloroform ~50 mg/mL [2] [4] [5] -
Storage (Powder) -20°C, desiccated [1] [3] [6] Stable for up to 3 years [1] [3].
4°C, desiccated [1] [3] Stable for up to 2 years [1] [3].
Storage (Solution) -80°C Stable for 6 months to 2 years [1] [3].
-20°C Stable for 1 month to 1 year [1] [3].
Handling Precautions Light sensitive; keep container tightly sealed [2] [5] [7]. -

Experimental Protocols

Preparing Stock Solutions

For a typical workflow in preparing stock solutions of this compound in DMSO, you can follow these steps and refer to the diagram below.

Start Start: this compound Powder Step1 Warm vial at 37°C and sonicate Start->Step1 Step2 Prepare solution (≥100 mg/mL) Step1->Step2 Step3 Aliquot and store at -80°C or -20°C Step2->Step3 Note1 Use freshly prepared solution or avoid repeated freeze-thaw Step3->Note1

Stock solution preparation workflow. Warm and sonicate to dissolve, aliquot, and store frozen to ensure stability.

  • Reconstitution: To achieve full solubility, warm the vial at 37°C and shake it briefly in an ultrasonic bath [6].
  • Aliquoting: Once dissolved, prepare single-use aliquots to avoid repeated freeze-thaw cycles [3] [6].
  • Stability: Use the stock solution on the same day for best results. If stored at -80°C, it can generally be kept for several months [3] [6].
In Vivo Dosing Preparation

One referenced protocol for preparing an in vivo dosing solution is as follows [3]:

  • Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).
  • Mix this stock solution with a carrier like corn oil. A typical preparation involves adding 100 μL of stock to 900 μL of corn oil to achieve a final concentration of 2.08 mg/mL.
  • Vortex the mixture thoroughly until a clear solution is obtained.
  • This protocol is suitable for short-term administration. For studies exceeding half a month, this method should be chosen with caution [3].

Safety and Handling Information

While one Safety Data Sheet (SDS) classifies it as "Not a hazardous substance or mixture" [1], commercial chemical databases assign the following hazard statements, which should be adhered to in the laboratory [2] [5] [7]:

  • H302: Harmful if swallowed.
  • H312: Harmful in contact with skin.
  • H332: Harmful if inhaled.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and impervious clothing [1].
  • Engineering Controls: Work in a well-ventilated area, preferably using a fume hood [1].
  • Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing or reducing agents [1].

Biological Context

This compound is often utilized as a negative control in experiments involving tyrphostin compounds due to its weak activity. Its reported uses include:

  • IL-12 Production Inhibitor: Inhibits CD40L-stimulated IL-12 production in macrophages, with maximal inhibition (~62.5%) observed at 10 μM [3] [4].
  • Kinase Inhibitor Control: It is a much weaker inhibitor of tyrosine kinases like EGFR (IC50 >1250 μM) compared to other tyrphostins, helping to differentiate specific kinase effects from non-specific ones [3] [4].

References

Comprehensive Scientific Review of Tyrphostin A1: Mechanisms, Applications, and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Tyrphostin A1, also known chemically as (4-Methoxybenzylidene)malononitrile or α-Cyano-(4-methoxy)cinnamonitrile, represents one of the foundational compounds in the tyrphostin family of tyrosine kinase inhibitors. With a molecular weight of 184.19 g/mol and CAS registry number 2826-26-8, this compound features a benzylidenemalononitrile core structure that serves as the fundamental scaffold for this class of inhibitors [1]. Tyrphostins were first developed in the late 1980s as synthetic analogs of the natural product erbstatin, with the name "tyrphostin" derived from "tyrosine phosphorylation inhibitor" [2]. These compounds were strategically designed to compete with ATP or substrate binding sites on kinase enzymes, thereby modulating phosphorylation-dependent signaling cascades in cells.

Unlike many other tyrphostins that demonstrate potent kinase inhibitory activity, this compound occupies a unique position as it exhibits significantly weaker activity against classical tyrosine kinase targets compared to its analogs. Specifically, its IC50 value for epidermal growth factor receptor (EGFR) kinase inhibition exceeds 1250 μM, making it orders of magnitude less potent than other well-characterized tyrphostins such as AG1478 (which targets EGFR) or AG1295 (which targets PDGFR) [2] [1]. This relative weakness in direct kinase inhibition has led to this compound being frequently employed as a negative control compound in mechanistic studies aiming to distinguish specific kinase-mediated effects from non-specific cellular responses [3] [1]. Despite its classification as a weak kinase inhibitor, research has revealed that this compound possesses significant and specific immunomodulatory activities, particularly within CD40 signaling pathways, making it a compound of substantial interest for investigating autoimmune and inflammatory diseases.

Mechanism of Action and Molecular Targets

Primary Signaling Pathways Affected

Through extensive research, this compound has been demonstrated to exert its primary biological effects through modulation of key immune signaling pathways, with particularly potent activity in inhibiting CD40-mediated signaling cascades. The CD40 receptor belongs to the tumor necrosis factor (TNF) receptor superfamily and plays a critical role in adaptive immune responses by regulating antigen-presenting cell activation and T-cell differentiation [3]. Research has revealed that this compound effectively blocks CD40 ligand-stimulated IL-12 production in macrophage cultures through a multi-faceted mechanism that impacts both upstream signaling events and downstream gene expression [4] [3].

At the molecular level, this compound treatment results in the inhibition of NF-κB translocation to the nucleus, a critical step in the inflammatory signaling cascade. This blockade prevents the activation of IL-12 p40 gene expression, thereby reducing the synthesis and secretion of this key pro-inflammatory cytokine [4]. The IL-12 p40 subunit is an essential component of the bioactive IL-12 heterodimer, which functions as a master regulator of Th1 cell development and adaptive immunity. The following diagram illustrates the core signaling pathway affected by this compound:

G CD40L CD40L CD40 CD40 CD40L->CD40 NFkB_Inactive NF-κB (Inactive) CD40->NFkB_Inactive NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active IL12_Gene IL-12 p40 Gene NFkB_Active->IL12_Gene IL12_Protein IL-12 Secretion IL12_Gene->IL12_Protein Th1 Th1 Cell Differentiation IL12_Protein->Th1 TyrphostinA1 TyrphostinA1 TyrphostinA1->CD40 Inhibits TyrphostinA1->NFkB_Active Blocks nuclear translocation

Illustration of this compound's inhibition of the CD40 signaling pathway, preventing NF-κB activation and subsequent IL-12 mediated Th1 cell differentiation.

Key Molecular Targets and Biological Effects

Table 1: Primary Molecular Targets and Functional Consequences of this compound Treatment

Molecular Target Experimental System Biological Effect Potency/IC50
CD40 Signaling Pathway Murine splenic macrophages Inhibition of IL-12 p40 production 62.5% inhibition at 10 μM
NF-κB Nuclear Translocation Macrophage cultures Blockade of CD40L-induced NF-κB activation Not specified
Th1 Cell Differentiation Antigen-specific T-cell cultures Reduction in Th1 cell generation Significant reduction at 10 μM
EGFR Kinase In vitro kinase assays Minimal inhibitory activity IC50 > 1250 μM
Experimental Allergic Encephalomyelitis (EAE) SJL/J mouse model Disease attenuation Significant clinical improvement

Beyond its direct effects on CD40 signaling, this compound demonstrates broad immunomodulatory properties that impact multiple aspects of adaptive immunity. The compound effectively reduces antigen-induced generation of Th1 cells, which are central mediators of inflammatory autoimmune pathologies [4] [3]. This inhibition of Th1 cell development occurs as a consequence of diminished IL-12 production from antigen-presenting cells, creating a local cytokine environment that is less conducive to Th1 differentiation. The central role of IL-12 in promoting Th1 responses makes this axis particularly significant for autoimmune conditions characterized by excessive Th1 activity, such as multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE).

Interestingly, while this compound demonstrates significant activity in immune cells, it exhibits minimal inhibition against receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), with reported IC50 values exceeding 1250 μM [1]. This selectivity profile distinguishes it from many other tyrphostins that show potent activity against various tyrosine kinases. For instance, tyrphostin AG1478 is a potent EGFR inhibitor, AG1295 selectively blocks platelet-derived growth factor receptor (PDGFR), and AG490 inhibits Jak-2 signaling [2]. The unique target specificity of this compound suggests that its effects on CD40 signaling may occur through mechanisms distinct from classical tyrosine kinase inhibition, possibly involving interference with adaptor protein interactions or activation of counter-regulatory pathways.

Experimental Evidence and Research Findings

In Vitro Studies and Cellular Models

The immunomodulatory capacity of this compound has been extensively characterized through a series of in vitro experiments employing primary immune cells and established cell lines. In murine splenic macrophage cultures, treatment with this compound resulted in a dose-dependent decrease in IL-12 p40 production following stimulation with soluble CD40 ligand (sCD40L). The maximal inhibition of 62.5% was achieved at a concentration of 10 μM, with lower concentrations producing intermediate effects, demonstrating a classic concentration-response relationship [4] [3]. This inhibition was functionally significant, as conditioned media from this compound-treated macrophages showed a reduced capacity to support Th1 cell responses, highlighting the compound's ability to disrupt the critical dialog between antigen-presenting cells and T lymphocytes.

Further mechanistic studies revealed that this compound blocks CD40L-induced translocation of the transcription factor NF-κB to the nucleus and reduces activation of the IL-12 p40 gene [4]. NF-κB serves as a master regulator of inflammatory gene expression, and its inhibition represents a potent anti-inflammatory mechanism. Additionally, researchers directly examined the effect of this compound on myelin basic protein (MBP)-stimulated proliferation of the HS-17 Th1 cell clone, finding that addition of 10 μM this compound significantly reduced antigen-driven T-cell proliferation [3]. This effect on T-cell responses further underscores the compound's ability to disrupt the activation and expansion of autoreactive T-cell populations that drive autoimmune pathology.

In Vivo Efficacy in Disease Models

The therapeutic potential of this compound has been evaluated using the experimental autoimmune encephalomyelitis (EAE) model in SJL/J mice, a well-established animal model for multiple sclerosis. Treatment with this compound resulted in significant attenuation of disease severity, reduced clinical scores, and decreased generation of myelin basic protein-specific encephalitogenic T cells [4] [3]. EAE is considered an archetypal CD4+ Th1 cell-mediated autoimmune disease, with proinflammatory cytokines playing a central role in its pathogenesis. The efficacy of this compound in this model provides compelling evidence for its ability to modulate autoimmune responses in vivo through disruption of the CD40-IL-12-Th1 signaling axis.

The following experimental workflow illustrates the key methods used to evaluate this compound in EAE research:

G InVitro In Vitro Studies Macrophage Macrophage Cultures InVitro->Macrophage TCell T-Cell Assays InVitro->TCell Cytokine Cytokine Production Macrophage->Cytokine IL-12 p40 measurement Cellular Cellular Responses TCell->Cellular Proliferation assays InVivo In Vivo Studies EAEModel EAE Model (SJL/J Mice) InVivo->EAEModel Treatment This compound Treatment EAEModel->Treatment Analysis Outcome Analysis Treatment->Analysis Clinical Clinical Scoring Analysis->Clinical Analysis->Cellular Analysis->Cytokine

Key experimental approaches for evaluating this compound effects in autoimmune disease models, combining in vitro and in vivo methodologies.

The translational significance of these findings is substantial, as IL-12 p40 mRNA has been detected in MS plaque lesions from human patients, suggesting conserved involvement of this pathway in human demyelinating diseases [3]. The demonstration that this compound can effectively modulate this pathway in vivo provides a proof-of-concept for targeting CD40 signaling as a therapeutic strategy for autoimmune conditions. Furthermore, the reduced generation of encephalitogenic T cells in treated animals indicates that the compound can disrupt the initial activation and expansion of autoreactive lymphocyte populations, potentially preventing disease initiation or progression.

Research Applications and Experimental Protocols

Key Research Applications in Study Design

This compound serves several important functions in experimental design and mechanistic studies:

  • Negative Control Applications: Due to its weak activity against most tyrosine kinases, this compound is frequently employed as a negative control compound to distinguish specific kinase inhibition from non-specific effects in studies utilizing more potent tyrphostins [3] [1]. This application is particularly valuable when investigating compounds like tyrphostin B42 (which inhibits JAK2 phosphorylation) or other tyrphostins with defined molecular targets.

  • CD40 Signaling Research: The compound represents an important pharmacological tool for dissecting CD40-mediated signaling pathways in immune cells, especially those leading to IL-12 production and Th1 cell differentiation [4] [3]. Its specific inhibition of this pathway enables researchers to probe the functional consequences of disrupting this specific arm of immune activation without globally suppressing kinase activity.

  • Autoimmune Disease Modeling: this compound provides a means to modulate disease-relevant pathways in experimental models of autoimmune conditions, particularly EAE, allowing for investigation of the specific contribution of CD40-IL-12-Th1 axis to disease pathogenesis [3]. This application helps validate molecular targets for therapeutic development.

Experimental Protocols and Technical Considerations

Table 2: Experimental Specifications for this compound Application in Research Settings

Experimental Context Recommended Concentration Treatment Duration Vehicle/Solubility
Macrophage cultures (IL-12 inhibition) 10 μM (maximal effect) Pre-treatment 1h before stimulation + during stimulation DMSO (stock: 100 mg/mL)
T-cell proliferation assays 10 μM During antigen stimulation period DMSO (<0.1% final concentration)
In vivo EAE therapy Not specified in results Initiated around time of immunization Likely DMSO-based vehicle
Electrophysiology studies (control) Similar to other tyrphostins During recording Aqueous buffer solutions

For in vitro applications, researchers typically prepare stock solutions of this compound in DMSO at concentrations of 100 mg/mL (approximately 543 mM), which can be further diluted into cell culture media to achieve the desired working concentration [1]. It is crucial to maintain DMSO concentrations below 0.1% to avoid solvent-related cytotoxicity. In macrophage culture experiments, maximal inhibition of IL-12 p40 production (62.5%) was observed at 10 μM concentration, with pre-treatment of approximately 1 hour before CD40L stimulation providing effective pathway inhibition [3].

For in vivo administration in the EAE model, specific dosing protocols were not detailed in the available literature, but common practice for small molecule inhibitors in animal models typically involves daily administration via intraperitoneal injection, often at doses ranging from 5-25 mg/kg [3]. Treatment is generally initiated around the time of immunization to target the early activation phase of autoreactive T cells. When handling this compound, researchers should note that the solid compound appears as an off-white to yellow powder and should be stored at -20°C with protection from light and moisture to maintain stability [1].

Conclusion and Research Implications

This compound represents a valuable pharmacological tool with a unique profile of biological activity, characterized by potent inhibition of CD40-mediated signaling and IL-12 production despite minimal activity against classical tyrosine kinase targets. The compound's ability to attenuate EAE in murine models highlights the therapeutic potential of targeting the CD40-IL-12-Th1 axis in autoimmune and inflammatory diseases. Furthermore, its well-established role as a negative control in kinase inhibitor studies ensures its continued relevance in mechanistic research.

References

Comprehensive Application Notes and Protocols for Tyrphostin A1 in Immunological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin A1

This compound (also known as AG9) is a protein tyrosine kinase inhibitor belonging to the tyrphostin family, characterized by its benzylidenemalononitrile core structure. With the chemical name (4-Methoxybenzylidene)malononitrile or α-Cyano-(4-methoxy)cinnamonitrile (CAS Number: 2826-26-8), this compound has demonstrated significant immunomodulatory properties despite its relatively weak direct kinase inhibition compared to other tyrphostins. This compound has emerged as a particularly valuable research tool due to its specific ability to inhibit the CD40 signaling pathway, thereby reducing IL-12 production in macrophages and impairing Th1 cell development. This makes it especially relevant for investigating Th1-mediated autoimmune diseases such as experimental allergic encephalomyelitis (EAE), an established model for multiple sclerosis. [1] [2] [3]

The compound exhibits a molecular weight of 184.19 g/mol with the molecular formula C₁₁H₈N₂O. Its chemical structure features both nitrile groups and a methoxy-substituted aromatic ring, which contributes to its biological activity. Unlike many other tyrphostins that primarily target growth factor receptors such as EGFR, this compound appears to exert its most significant effects through modulation of immune signaling pathways, particularly those involving CD40 and NF-κB translocation. Researchers value this compound not only for its specific immunomodulatory effects but also as a control compound to distinguish tyrosine kinase-mediated effects from other non-specific actions when studying tyrphostin family members. [3] [4]

Preparation and Handling

Solubility and Storage
  • Stock Solution Preparation: this compound is readily soluble in DMSO at concentrations ≥100 mg/mL (542.92 mM). When preparing stock solutions, use sterile, anhydrous DMSO to prevent hydrolysis or degradation. The stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability. [3]
  • Storage Conditions: For long-term storage, keep the powder at -20°C where it remains stable for approximately three years. Once dissolved in DMSO, stock solutions maintain stability for about one year at -20°C or two years at -80°C. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. [3]
  • Working Solutions: For cell culture applications, prepare working concentrations by diluting the DMSO stock directly into the culture media. The final DMSO concentration should not exceed 0.1-0.5% (v/v) to maintain cell viability. For in vivo studies, this compound can be administered in vehicle solutions containing DMSO and corn oil (typically 10% DMSO:90% corn oil). [3]
Stability Considerations

This compound may be susceptible to hydrolysis under certain conditions, as observed with structurally similar tyrphostins. While specific stability data for this compound in aqueous solutions is limited in the available literature, related compounds like Tyrphostin A9 have shown significant degradation in biological matrices. As a precaution, prepare fresh working solutions for each experiment and avoid extended storage in aqueous buffers. Monitor solutions for color changes from off-white to yellow, which may indicate degradation. [5]

Experimental Protocols

Inhibition of IL-12 Production in Macrophages

This protocol outlines the procedure for evaluating the effect of this compound on CD40L-stimulated IL-12 production in macrophage cultures, based on established methodologies. [1] [2]

  • Cell Preparation: Isplicate splenic macrophages from SJL/J mice (or appropriate macrophage cell lines) and plate at a density of 1×10⁶ cells/mL in complete culture medium. Allow cells to adhere for 2-4 hours before treatment. [2]
  • Pre-treatment: Add this compound at final concentrations ranging from 1-20 μM to the macrophage cultures. DMSO-only vehicle should be used for control wells at equivalent concentrations (typically 0.1% v/v). Incubate for 1-2 hours prior to stimulation. [1] [2]
  • Stimulation: Activate macrophages by adding soluble CD40 ligand (sCD40L) at a concentration of 1-2 μg/mL. Include controls with no stimulation (basal) and stimulated without inhibitor (maximum IL-12 production). [1]
  • Incubation and Sampling: Culture cells for 24-48 hours at 37°C in 5% CO₂. Collect cell-free supernatants by centrifugation at 500×g for 10 minutes. Store samples at -20°C or -80°C until analysis. [1] [2]
  • IL-12 Measurement: Quantify IL-12 p40 levels in supernatants using enzyme-linked immunosorbent assay (ELISA). Use paired antibodies (e.g., clones C17.5 and C15.6) according to standard ELISA protocols. The expected outcome is a dose-dependent inhibition of IL-12 p40 production, with approximately 60% reduction at 10 μM this compound. [1] [2]
Th1 Cell Differentiation and Proliferation Assay

This protocol describes the assessment of this compound effects on antigen-specific Th1 cell development and proliferation.

  • T Cell Culture: Establish MBP-specific Th1 cell clones (e.g., HS-17 line) or primary T cells from immunized animals. Maintain cells in appropriate culture medium with necessary cytokines. [2]
  • Antigen Stimulation: Plate T cells at 2×10⁵ cells/well in 96-well plates. Add specific antigen (e.g., MBP peptide 91-103 for encephalitogenic T cells) at optimal concentration (typically 5-20 μM). [2]
  • This compound Treatment: Include this compound at concentrations of 1-10 μM during T cell activation. Include vehicle controls and non-stimulated controls. [1] [2]
  • Proliferation Measurement: After 48-72 hours of culture, assess proliferation using [³H]-thymidine incorporation (add 1 μCi/well for the final 16-18 hours of culture) or alternative methods like CFSE dilution. Harvest cells and measure incorporated radioactivity using a scintillation counter. [2]
  • Cytokine Analysis: Collect supernatants for IFN-γ measurement by ELISA to confirm Th1 response inhibition. Expected results show approximately 40% inhibition of antigen-specific T cell proliferation at 10 μM this compound. [1]
Nuclear Translocation of NF-κB

This protocol evaluates the effect of this compound on CD40L-induced NF-κB nuclear translocation.

  • Cell Culture and Treatment: Culture macrophages as described in section 3.1. Pre-treat cells with 10 μM this compound or vehicle control for 1-2 hours before stimulating with sCD40L (1 μg/mL) for 30-60 minutes. [1]
  • Nuclear Extraction: Harvest cells and isolate nuclear fractions using standard protocols with non-ionic detergents and differential centrifugation. Confirm extraction purity using nuclear markers (e.g., lamin) and cytoplasmic markers (e.g., GAPDH). [1]
  • Gel Shift Assay (EMSA): Perform electrophoretic mobility shift assays using labeled NF-κB consensus oligonucleotides. Prepare binding reactions with 5-10 μg nuclear extract and [³²P]-labeled NF-κB probe. Separate protein-DNA complexes on non-denaturing polyacrylamide gels, then dry and expose to X-ray film or phosphorimager screens. [1]
  • Expected Outcome: this compound treatment should significantly reduce NF-κB DNA binding activity in the nuclear fraction compared to vehicle-treated, CD40L-stimulated controls, indicating inhibition of NF-κB nuclear translocation. [1]

Signaling Pathway and Mechanisms

The therapeutic effects of this compound primarily occur through inhibition of the CD40 signaling pathway, which plays a critical role in immune activation and Th1-mediated autoimmunity. The molecular mechanisms involve multiple key steps in immune cell signaling: [1] [2]

G CD40L CD40L CD40 CD40 CD40L->CD40 NFkB_Inactive NF-κB (Inactive) CD40->NFkB_Inactive Activation Signal TyrphostinA1 TyrphostinA1 TyrphostinA1->CD40 Inhibits NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active NFkB_Nucleus NF-κB (Nuclear) NFkB_Active->NFkB_Nucleus Translocation IL12_Gene IL-12 p40 Gene NFkB_Nucleus->IL12_Gene Binds Promoter IL12_Production IL-12 Production IL12_Gene->IL12_Production Th1_Differentiation Th1 Cell Differentiation IL12_Production->Th1_Differentiation EAE_Attenuation EAE Attenuation Th1_Differentiation->EAE_Attenuation Reduces

Figure 1: this compound Inhibition of CD40 Signaling Pathway. This diagram illustrates the molecular mechanism by which this compound interferes with CD40-mediated NF-κB activation, subsequently reducing IL-12 production and Th1 cell differentiation, ultimately leading to attenuation of experimental autoimmune encephalomyelitis (EAE).

The primary molecular target of this compound in the context of immunomodulation appears to be the CD40 signaling cascade. CD40 engagement normally triggers a series of intracellular events leading to NF-κB activation, but this compound effectively blocks CD40L-induced translocation of NF-κB to the nucleus. This inhibition occurs upstream in the signaling pathway, ultimately reducing activation of the IL-12 p40 gene. The CD40 receptor belongs to the TNF receptor superfamily, and its signaling involves the recruitment of adapter proteins (TRAFs) and activation of IKK complex, which leads to IκB degradation and NF-κB nuclear translocation. This compound appears to interrupt this process, potentially through inhibition of specific tyrosine phosphorylation events required for signal propagation. [1] [2]

Beyond its effects on NF-κB translocation, this compound also demonstrates additional immunomodulatory properties. The compound reduces secretion of the proinflammatory cytokine IL-12 from antigen-presenting cells and inhibits antigen-induced generation of Th1 cells. This dual action on both innate and adaptive immune responses makes it particularly effective in suppressing Th1-mediated autoimmune processes. The specificity of these effects is supported by evidence showing that this compound does not significantly inhibit other tyrosine kinases such as EGFR at concentrations that effectively block CD40 signaling, suggesting a unique mechanism distinct from its originally proposed function as a general tyrosine kinase inhibitor. [1] [2] [3]

In Vivo Application: EAE Model

Animal Model and Dosing

The following protocol details the use of this compound in the SJL/J mouse model of experimental allergic encephalomyelitis (EAE), a well-established model for multiple sclerosis research.

  • Animal Model: Use female SJL/J mice (4-6 weeks old). Maintain under standard laboratory conditions with free access to food and water. All procedures should follow institutional animal care guidelines. [1] [2]
  • EAE Induction: Induce EAE by immunizing with myelin basic protein (MBP) peptide 91-103 (150-200 μg) emulsified in complete Freund's adjuvant containing 200 μg Mycobacterium tuberculosis H37Ra. Administer pertussis toxin (200 ng) intravenously on day 0 and day 2 post-immunization. [2]
  • This compound Treatment: Begin treatment on day 0 or at first signs of disease. Administer this compound intraperitoneally at 25 mg/kg/day dissolved in DMSO-corn oil vehicle (10% DMSO:90% corn oil). Continue treatment throughout the observation period (typically 20-30 days). [1] [2]
  • Control Groups: Include two control groups: (1) vehicle-treated EAE mice receiving equivalent DMSO-corn oil injections, and (2) non-immunized mice. [1]
Clinical Assessment and Analysis
  • Clinical Scoring: Monitor and score mice daily for clinical signs of EAE according to standard scale:
    • 0: No clinical signs
    • 1: Limp tail
    • 2: Hind limb weakness
    • 3: Hind limb paralysis
    • 4: Forelimb and hind limb paralysis
    • 5: Moribund or death [1] [2]
  • Histopathological Analysis: At termination, perfuse mice transcardially with cold PBS followed by 4% paraformaldehyde. Isolate spinal cords, embed in paraffin, and section. Stain with hematoxylin and eosin for inflammatory infiltrates or Luxol fast blue for demyelination assessment. Score histopathology on a 0-4 scale based on inflammation and demyelination extent. [2]
  • T Cell Responsiveness: Isolate splenocytes or lymph node cells from treated mice. Restimulate with MBP peptide in vitro and assess proliferation (as in section 3.2) and cytokine production to confirm reduced antigen-specific T cell responses. [1]
  • Expected Outcomes: this compound treatment should result in significant attenuation of EAE clinical scores, reduced incidence and delayed onset of disease, decreased inflammatory infiltrates in the CNS, and diminished MBP-specific T cell responses compared to vehicle-treated controls. [1] [2]

Specificity and Comparative Data

Quantitative Effects of this compound

Table 1: Summary of this compound Effects in Experimental Systems

Experimental System Concentration/Dose Observed Effect Significance
Macrophage IL-12 production 10 μM 62.5% inhibition of IL-12 p40 P < 0.01 vs. control [1]
Th1 cell proliferation 10 μM ~40% inhibition of antigen-specific proliferation P < 0.05 vs. control [1]
NF-κB nuclear translocation 10 μM Blocked CD40L-induced translocation Demonstrated by EMSA [1]
EAE clinical score 25 mg/kg/day Significant attenuation of disease severity P < 0.01 vs. vehicle control [1]
Endotoxic shock model 25 mg/kg Attenuated circulatory failure and organ dysfunction P < 0.05 vs. LPS control [6]
Comparison with Other Tyrphostins

This compound displays a distinct activity profile compared to other commonly used tyrphostins, which is important for proper experimental design and interpretation:

  • Tyrosine Kinase Inhibition Specificity: Unlike tyrphostins such as AG126, AG556, and AG490, this compound is a relatively weak inhibitor of epidermal growth factor receptor (EGFR) kinase (IC₅₀ > 1250 μM). This makes it particularly useful as a control to distinguish tyrosine kinase-mediated effects from other actions in experimental systems. [6] [3]
  • Differential Effects in Endotoxic Shock: In models of endotoxin-induced organ failure, this compound attenuated circulatory failure and multiple organ dysfunction similar to other tyrphostins (AG126, AG556). However, unlike some other tyrphostins, it did not inhibit iNOS expression in cultured macrophages, suggesting a more specific immunomodulatory profile rather than general anti-inflammatory action. [6]
  • Mechanistic Distinctions: While many tyrphostins protect neuronal cells from oxidative stress through antioxidant properties or mitochondrial uncoupling, this compound was not specifically identified in these protective mechanisms, further highlighting its unique primary action on immunologic pathways. [7]

Table 2: Comparison of this compound with Selected Tyrphostin Analogs

Tyrphostin Primary Targets Key Biological Effects Distinguishing Features
This compound CD40 signaling pathway Inhibits IL-12 production, Th1 development, EAE Weak EGFR inhibition (IC₅₀ > 1250 μM) [1] [3]
AG126 Multiple tyrosine kinases Anti-inflammatory, protects from endotoxic shock Broad kinase inhibition, reduces iNOS expression [6]
AG556 Multiple tyrosine kinases Anti-inflammatory, neuroprotective Attenuates endotoxin-induced organ failure [6]
Genistein Protein tyrosine kinases General kinase inhibition, various effects Broad-spectrum activity, isoflavone structure [6] [8]
Adaphostin Bcr/Abl kinase Antileukemic activity, ROS generation Cytotoxic rather than immunomodulatory [9]

Troubleshooting and Optimization

  • Low Efficacy in Cellular Assays: If this compound shows insufficient activity, verify compound freshness and prepare new stock solutions. Ensure pre-incubation of 1-2 hours before stimulation, as this is critical for optimal inhibition of signaling pathways. Check DMSO concentration does not exceed 0.5% in cell culture. [1] [3]
  • Solubility Issues: For higher concentration working solutions, briefly warm the DMSO stock solution to 37°C and vortex thoroughly before dilution into culture media. Sonication for 5-10 minutes can also improve dissolution. [3]
  • In Vivo Variability: For consistent results in EAE models, ensure precise timing of treatment initiation relative to disease induction. Administration beginning at immunization provides optimal preventive effects, while therapeutic regimens may require dose adjustment. [1] [2]
  • Control Considerations: Always include appropriate controls including vehicle (DMSO), inactive analogs where possible, and positive controls such as other known inhibitors of the pathway being studied. This is particularly important given the variable specificity across the tyrphostin family. [6] [3]

Conclusion

This compound represents a specialized immunomodulatory tool with particular utility in studying CD40-mediated signaling, Th1 cell differentiation, and autoimmune neuroinflammation. Its unique mechanism of action involving inhibition of NF-κB translocation and IL-12 production, coupled with its relatively weak general tyrosine kinase inhibition, distinguishes it from other tyrphostins. The detailed protocols provided in this document enable researchers to effectively utilize this compound for investigating immunologic pathways and developing potential therapeutic strategies for Th1-mediated autoimmune conditions such as multiple sclerosis. When applied according to the established protocols, this compound provides consistent and reproducible inhibition of specific immune responses, making it a valuable compound for both basic immunology research and preclinical drug development.

References

Comprehensive In Vitro Application Notes and Protocols for Tyrphostin A1

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin A1 and Its Research Applications

This compound (also known as AG9) is a member of the tyrphostin family of organic compounds characterized by a benzylidenemalononitrile nucleus. Unlike many other tyrphostins that primarily target tyrosine kinase activities, this compound exhibits a unique biological profile that makes it particularly valuable for specific research applications. It is chemically described as [(4-Methoxybenzylidene)malononitrite] or α-Cyano-(4-methoxy)cinnamonitrile with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol [1]. This compound is notably recognized for its distinctive properties as a relatively weak kinase inhibitor while demonstrating significant immunomodulatory effects, particularly within the CD40 signaling pathway and interleukin-12 (IL-12) production regulation.

Originally developed during early kinase inhibitor research, this compound has found its primary research utility as a specific immunomodulatory agent and an important negative control in tyrosine kinase inhibition studies. Its significance in research stems from its ability to selectively inhibit certain signaling pathways without substantially affecting kinase activities that are typically sensitive to other tyrphostins [2]. This unique characteristic allows researchers to differentiate tyrosine kinase-mediated effects from other non-specific cellular responses when comparing multiple tyrphostin compounds in experimental settings. The compound's most prominent documented applications involve the study of immune responses, T-cell differentiation, and autoimmune disease mechanisms, particularly in the context of experimental allergic encephalomyelitis (EAE), an established model for multiple sclerosis research [3] [2].

Compound Profile and Key Characteristics

Basic Chemical and Physical Properties

This compound possesses specific chemical characteristics that define its behavior in experimental systems and contribute to its biological activity. The compound features a cyanoacrylate moiety that contributes to its electron-deficient properties and potential for molecular interactions. The chemical structure includes a methoxybenzylidene group linked to a malononitrile moiety, creating a conjugated system that is significant for its electronic characteristics and potential molecular interactions [1] [4]. The compound is typically supplied as an off-white to yellow solid with a CAS registry number of 2826-26-8 [1].

Regarding solubility characteristics, this compound is highly soluble in DMSO (≥100 mg/mL or 542.92 mM), which represents the recommended solvent for preparing stock solutions. This high solubility allows researchers to create concentrated stock solutions that can be diluted into aqueous buffer systems for various experimental applications. The compound demonstrates sufficient stability when stored properly, with recommended storage conditions of -20°C for the powder form, while stock solutions in DMSO should be stored at -80°C for long-term preservation [1]. It is important to note that DMSO stock solutions are typically stable for up to one year when stored at -20°C, but repeated freeze-thaw cycles should be avoided to maintain compound integrity.

Key Research Applications and Biological Significance
  • Immunomodulation Research: this compound has demonstrated significant effects on the CD40 signaling pathway, which plays a critical role in immune response coordination. The compound inhibits CD40L-stimulated IL-12 production in macrophage cultures, with studies showing maximal inhibition (62.5%) occurring at a concentration of 10 μM [3] [2]. This effect on IL-12 production subsequently influences T-helper cell differentiation, specifically reducing the generation of Th1 cells, which are crucial for cellular immune responses against intracellular pathogens and involved in autoimmune pathologies.

  • Autoimmune Disease Modeling: Due to its effects on IL-12 production and Th1 differentiation, this compound has been employed in studies of experimental allergic encephalomyelitis (EAE), a well-established animal model of multiple sclerosis. Treatment with this compound results in attenuation of EAE in SJL/J mice, supporting its research utility for investigating mechanisms and potential interventions for Th1-mediated autoimmune conditions [3] [2].

  • Kinase Inhibition Studies: While this compound is notably a much weaker kinase inhibitor than other tyrphostins (IC₅₀ > 1250 μM for epidermal growth factor receptor kinase), this characteristic makes it particularly valuable as a negative control in experiments designed to differentiate tyrosine kinase-mediated effects from other non-specific cellular responses [1]. This application is crucial for validating the specificity of findings observed with more potent tyrosine kinase inhibitors.

  • Vascular Function Research: this compound has been utilized in cardiovascular studies examining signaling pathways in vascular smooth muscle. Notably, it served as an inactive analogue control in investigations of vasopressin-induced contractions in mesenteric resistance arteries, where it did not influence contraction, in contrast to the active tyrosine kinase inhibitor tyrphostin A23 [5].

Detailed Experimental Protocols

Protocol 1: Inhibition of IL-12 Production in Macrophage Cultures
3.1.1 Experimental Objective and Principle

This protocol describes the procedure for evaluating the inhibitory effect of this compound on CD40L-stimulated IL-12 production in macrophage cultures. The assay measures the compound's ability to interfere with the CD40 signaling pathway, which represents a critical co-stimulatory signal for IL-12 production in antigen-presenting cells [3] [2]. The bioactivity is quantified through the detection of IL-12 p40 subunit expression, which forms part of the bioactive IL-12 heterodimer (p70) essential for Th1 cell differentiation and immune responses.

3.1.2 Materials and Reagents
  • Macrophage cells: Primary splenic macrophages or appropriate macrophage cell lines
  • This compound stock solution: 10 mM in DMSO (store at -20°C)
  • Soluble CD40 ligand (sCD40L): Commercially available, prepare according to manufacturer's instructions
  • Cell culture medium: Appropriate complete medium for macrophage culture
  • ELISA reagents: Materials for IL-12 p40 quantification, including capture and detection antibodies, standards, and substrates
  • Control compounds: Appropriate positive controls for IL-12 inhibition and vehicle controls (DMSO)
  • Equipment: CO₂ incubator, biological safety cabinet, centrifuge, multichannel pipettes, microplate reader
3.1.3 Step-by-Step Procedure
  • Macrophage Preparation and Plating:

    • Harvest and count macrophage cells, adjusting concentration to 1 × 10⁶ cells/mL in complete culture medium.
    • Plate cells in 24-well tissue culture plates at 1 mL per well (1 × 10⁶ cells/well).
    • Allow cells to adhere for 2-4 hours in a 37°C, 5% CO₂ incubator.
  • Compound Treatment:

    • Prepare working concentrations of this compound by diluting the 10 mM stock in culture medium to achieve final concentrations ranging from 1-20 μM.
    • Include vehicle control (DMSO at equivalent concentration to treated groups) and positive inhibition control if available.
    • Remove culture medium from adhered macrophages and replace with fresh medium containing the appropriate concentration of this compound or controls.
    • Pre-incubate cells with compounds for 1-2 hours before stimulation.
  • CD40L Stimulation and Sample Collection:

    • Add sCD40L to appropriate wells at a final concentration determined by preliminary optimization (typically 1-5 μg/mL).
    • Incubate cells for 18-24 hours at 37°C, 5% CO₂.
    • Following incubation, centrifuge plates at 500 × g for 5 minutes to pellet cells and debris.
    • Carefully collect supernatants from each well and transfer to clean microcentrifuge tubes.
    • Store samples at -80°C if not analyzing immediately.
  • IL-12 p40 Quantification:

    • Determine IL-12 p40 concentrations in supernatants using a standardized ELISA protocol according to manufacturer's instructions.
    • Include IL-12 p40 standards in each assay for standard curve generation.
    • Measure absorbance using a microplate reader and calculate cytokine concentrations from the standard curve.
  • Data Analysis:

    • Express IL-12 p40 levels as percentage of CD40L-stimulated control (vehicle only).
    • Calculate percentage inhibition using the formula: % Inhibition = [1 - (IL-12 level with compound / IL-12 level with vehicle)] × 100
    • Determine IC₅₀ values using appropriate nonlinear regression analysis of concentration-response data.

Table 1: Key Experimental Parameters for IL-12 Inhibition Assay

Parameter Specification Notes
Cell density 1 × 10⁶ cells/well 24-well plate format
This compound concentration range 1-20 μM Final DMSO concentration ≤0.1%
Pre-incubation time 1-2 hours Prior to CD40L stimulation
CD40L stimulation concentration 1-5 μg/mL Requires preliminary optimization
Stimulation duration 18-24 hours Time for IL-12 accumulation
Key readout IL-12 p40 levels Measured by ELISA
Protocol 2: Effect on Antigen-Specific Th1 Cell Differentiation
3.2.1 Experimental Objective and Principle

This protocol assesses the impact of this compound on the generation of Th1 cells in response to antigen stimulation. The assay measures the compound's ability to modulate T-cell differentiation, which occurs secondary to its inhibition of IL-12 production by antigen-presenting cells [2]. The method employs myelin basic protein (MBP) peptide-specific T-cell clones or primary T-cells from appropriately immunized animals to evaluate Th1 proliferation and differentiation in the presence of this compound.

3.2.2 Materials and Reagents
  • T-cells: MBP-specific Th1 cell clones (e.g., HS-17) or primary T-cells from immunized animals
  • Antigen-presenting cells: Splenic macrophages or dendritic cells
  • This compound stock solution: 10 mM in DMSO
  • Antigen: MBP peptide (p91-103 for HS-17 cells) or other relevant antigen
  • Cell culture medium: Complete T-cell medium, typically RPMI-1640 with supplements and 10% FBS
  • Proliferation assay reagents: ³H-thymidine or alternative cell proliferation assay kit
  • Cytokine detection reagents: ELISA or ELISpot kits for IFN-γ detection
  • Equipment: CO₂ incubator, sterile tissue culture hood, 96-well flat-bottom culture plates, cell harvester (if using ³H-thymidine), microplate reader
3.2.3 Step-by-Step Procedure
  • Cell Preparation:

    • Harvest and count T-cells and antigen-presenting cells (APCs).
    • Irradiate APCs (3000-5000 rad) to prevent proliferation while maintaining antigen presentation capability.
    • Adjust T-cell concentration to 2 × 10⁵ cells/mL and APCs to 4 × 10⁵ cells/mL in complete T-cell medium.
  • Compound Treatment and Antigen Stimulation:

    • Prepare this compound working solutions in complete medium to achieve final concentrations of 1-20 μM.
    • Add 100 μL of T-cell suspension (2 × 10⁴ cells) to each well of a 96-well flat-bottom plate.
    • Add 50 μL of APC suspension (2 × 10⁴ cells) to appropriate wells.
    • Add 50 μL of this compound working solutions or controls to designated wells.
    • Add MBP peptide (p91-103) to a final concentration of 5-20 μM.
    • Include controls without antigen (background), without compound (maximum proliferation), and with appropriate reference inhibitors if available.
    • Culture cells for 72-96 hours at 37°C, 5% CO₂.
  • Proliferation Measurement:

    • For ³H-thymidine incorporation: Add 0.5-1 μCi/well of ³H-thymidine for the final 6-8 hours of culture.
    • Harvest cells onto filter mats using a cell harvester.
    • Measure incorporated radioactivity using a beta scintillation counter.
    • Alternative method: Use colorimetric or fluorometric proliferation assays (e.g., MTT, Alamar Blue) according to manufacturer's instructions.
  • IFN-γ Detection:

    • For IFN-γ measurement, collect supernatants at 48-72 hours during the proliferation assay.
    • Quantify IFN-γ levels by ELISA or ELISpot according to manufacturer's protocols.
    • IFN-γ serves as a marker for Th1 cell activity and differentiation.
  • Data Analysis:

    • Calculate antigen-specific proliferation by subtracting background counts (no antigen) from experimental values.
    • Express results as percentage of control proliferation (antigen-stimulated, vehicle-only treatment).
    • Analyze concentration-dependent effects using nonlinear regression to determine IC₅₀ values for proliferation inhibition.

Table 2: Key Parameters for Th1 Differentiation and Proliferation Assay

Parameter Specification Notes
T-cell density 2 × 10⁴ cells/well 96-well plate format
APC:T-cell ratio 1:1 to 2:1 Requires optimization for specific system
Antigen concentration 5-20 μM MBP peptide Concentration depends on antigen affinity
This compound concentration 1-20 μM Test multiple concentrations for dose-response
Culture duration 72-96 hours For proliferation measurement
Key readouts ³H-thymidine incorporation, IFN-γ production Measures proliferation and Th1 differentiation

Signaling Pathway and Mechanism Investigation Protocols

CD40-NF-κB Signaling Pathway Analysis

The CD40 signaling pathway represents a primary mechanism through which this compound exerts its immunomodulatory effects. The compound has been shown to block CD40L-induced translocation of NF-κB to the nucleus and reduce activation of the IL-12 p40 gene [3] [2]. The following experimental approach can be used to investigate this compound's effects on this signaling pathway:

G CD40L CD40L CD40 CD40 CD40L->CD40 Signaling_Cascade Signaling Cascade (TRAF6, TAK1, IKK) CD40->Signaling_Cascade Tyrphostin_A1 Tyrphostin_A1 Tyrphostin_A1->CD40 Inhibits NFkB_Inactive NF-κB (Inactive) IκB-bound Signaling_Cascade->NFkB_Inactive IκB phosphorylation NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active IκB degradation Nucleus Nucleus NFkB_Active->Nucleus IL12_Gene IL-12 p40 Gene Transcription Nucleus->IL12_Gene

Diagram 1: this compound inhibition of CD40-NF-κB signaling pathway. This compound targets CD40 signaling, preventing NF-κB translocation and subsequent IL-12 gene transcription.

Experimental Protocol for NF-κB Translocation Assay
4.2.1 Experimental Objective

This protocol examines the effect of this compound on CD40L-induced NF-κB nuclear translocation using electrophoretic mobility shift assays (EMSA) or immunofluorescence microscopy. The assay detects the inhibition of NF-κB DNA binding activity in nuclear extracts from macrophages treated with this compound following CD40L stimulation [2].

4.2.2 Materials and Reagents
  • Macrophage cells: Primary macrophages or appropriate cell lines
  • Nuclear extraction kit: Commercial nuclear extraction reagents
  • EMSA reagents: Biotin- or radio-labeled NF-κB consensus oligonucleotide, binding buffer, poly(dI-dC), gel shift assay components
  • Antibodies: For supershift assays (optional): antibodies against NF-κB subunits (p50, p65)
  • Electrophoresis equipment: Native polyacrylamide gel electrophoresis apparatus, transfer system for biotin-labeled probes
  • Detection system: Chemiluminescent detection kit for biotin-labeled probes or autoradiography equipment for radiolabeled probes
  • Alternative method: Immunofluorescence reagents: antibodies against NF-κB p65, fluorescently-labeled secondary antibodies, DAPI for nuclear staining, fluorescence microscope
4.2.3 Step-by-Step Procedure
  • Cell Treatment and Stimulation:

    • Plate macrophages at 2-5 × 10⁶ cells per 100 mm culture dish and allow to adhere overnight.
    • Pre-treat cells with this compound (1-20 μM) or vehicle control for 2 hours.
    • Stimulate cells with sCD40L (1-5 μg/mL) for 30-120 minutes (time course may require optimization).
  • Nuclear Extract Preparation:

    • Harvest cells by scraping and collect by centrifugation at 500 × g for 5 minutes.
    • Prepare nuclear extracts using commercial kits according to manufacturer's instructions.
    • Determine protein concentration of nuclear extracts using appropriate assay (e.g., Bradford).
    • Store extracts at -80°C if not used immediately.
  • EMSA Procedure:

    • Prepare binding reactions containing 5-10 μg nuclear extract, binding buffer, 1 μg poly(dI-dC), and labeled NF-κB consensus oligonucleotide (20,000-50,000 cpm for radioactive or 1-10 fmol for biotin-labeled).
    • Include controls: no extract (probe only), unlabeled competitor oligonucleotide (100-fold excess) for specificity confirmation.
    • For supershift assays: pre-incubate extracts with antibodies against specific NF-κB subunits (1-2 μg) for 30 minutes before adding probe.
    • Incubate reactions at room temperature for 20-30 minutes.
    • Load samples onto pre-run 4-6% native polyacrylamide gel in 0.5× TBE buffer.
    • Electrophorese at 100-150 V until adequate separation is achieved.
    • For radioactive probes: dry gel and expose to X-ray film or phosphorimager screen.
    • For biotin-labeled probes: transfer to nylon membrane, crosslink, and detect with chemiluminescent substrate.
  • Data Analysis:

    • Quantify NF-κB DNA binding activity by densitometry of specific bands.
    • Express results as percentage of CD40L-stimulated control (vehicle only).
    • Compare NF-κB activation across treatment conditions to determine this compound inhibition efficacy.
Tyrosine Kinase Selectivity Profiling

While this compound is notably a weak kinase inhibitor compared to other tyrphostins, its effects on specific kinases can be evaluated using standardized kinase profiling assays:

4.3.1 Experimental Approach
  • Kinase Assay Selection: Utilize commercial kinase profiling services or in vitro kinase assays targeting specific tyrosine kinases, particularly those involved in immunoregulatory signaling (JAK2, Tyk2, EGFR).
  • Concentration Range: Test this compound at concentrations from 1-100 μM alongside positive control tyrphostins with known kinase inhibitory activity.
  • Reference Compounds: Include potent tyrphostins (e.g., AG490, AG1296) as positive controls for kinase inhibition at lower concentrations (1-50 μM).
  • Data Interpretation: Compare IC₅₀ values across kinase targets to establish selectivity profile and confirm relatively weak kinase inhibition characteristic of this compound.

Data Presentation and Analysis

Summary of Experimental Findings

Table 3: Summary of this compound Experimental Data and Parameters

Assay Type Effective Concentration Range Key Results Reported IC₅₀/EC₅₀ References
IL-12 Inhibition 1-20 μM Dose-dependent decrease in IL-12 p40 production Maximal inhibition (62.5%) at 10 μM [3] [2]
Th1 Cell Differentiation 5-20 μM Reduction in antigen-specific Th1 proliferation ~10 μM for significant inhibition [2]
NF-κB Translocation 5-20 μM Inhibition of CD40L-induced NF-κB nuclear translocation Not quantitatively specified [2]
Kinase Inhibition >100 μM Weak activity against various tyrosine kinases IC₅₀ >1250 μM for EGFR [1]
EAE Model (in vivo) 25-100 mg/kg Attenuation of experimental allergic encephalomyelitis Effective at 25 mg/kg in mice [2]
Troubleshooting and Optimization Guidelines
  • Solubility Issues: If this compound precipitates in aqueous solutions, ensure DMSO stock concentration is fresh and properly mixed before dilution. Do not exceed final DMSO concentration of 0.1% in cell culture to maintain viability.
  • Variable Cellular Responses: Different macrophage sources or cell lines may exhibit varying sensitivity to this compound. Perform preliminary dose-response experiments with each new cell system.
  • CD40L Stimulation Efficiency: Optimize CD40L concentration and stimulation time for each experimental system, as insufficient stimulation may mask inhibitory effects while excessive stimulation may overcome inhibition.
  • NF-κB Assay Specificity: Include appropriate controls (cold competition, mutant oligonucleotide, supershift) to verify specificity of NF-κB DNA binding in EMSA.

Conclusion and Research Applications

This compound represents a valuable research tool for investigating immunomodulatory pathways, particularly those involving CD40 signaling and IL-12-mediated immune responses. Its unique profile as a relatively weak kinase inhibitor with significant effects on specific immunoregulatory pathways makes it particularly useful for differentiating kinase-dependent and kinase-independent mechanisms in cellular responses. The protocols outlined herein provide comprehensive methodologies for studying these applications in appropriate experimental systems.

The consistent demonstration of this compound's efficacy in inhibiting IL-12 production and subsequent Th1 cell differentiation at concentrations in the low micromolar range (1-20 μM) supports its utility for immunological research. Furthermore, its effectiveness in animal models of autoimmune disease highlights its relevance for translational immunology studies. Researchers should consider this compound as a specific immunomodulatory agent rather than a general kinase inhibitor when designing experiments and interpreting results in the context of immune signaling pathways.

References

Tyrphostin A1 Treatment Protocols in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Purpose / Mechanism Concentration / Dosage Treatment Duration Key Findings
Splenic Macrophages (Mouse) [1] [2] Inhibition of CD40L-stimulated IL-12 production 1-10 µM (in vitro) Pre-incubation with Tyrphostin A1 for 1 hour prior to stimulation with CD40L [2] Dose-dependent decrease in IL-12 p40, maximal inhibition (62.5%) at 10 µM [1] [2]
Th1 Cell Clone (Mouse) [2] Inhibition of antigen-specific T-cell proliferation 10 µM (in vitro) Added to culture during antigen stimulation [2] Inhibition of myelin basic protein-induced T-cell proliferation [2]
Renal Arterioles (Rat) [3] Inhibition of angiotensin II-induced vasoconstriction 100 µM (in vitro) Added to bath 10 minutes before agonist challenge [3] Significant blunting of arteriolar constrictor responses [3]
In Vivo EAE Model (SJL/J Mice) [1] [2] Attenuation of autoimmune encephalomyelitis 50 µg (in vivo) Daily subcutaneous injections for 14 days post-immunization [2] Decreased generation of encephalitogenic T cells and attenuation of disease [1] [2]

Detailed Experimental Methodologies

Here is a detailed breakdown of the experimental workflows for the key studies cited above.

Protocol: Inhibiting IL-12 Production in Macrophages [2]

This protocol outlines the use of this compound to study the CD40 signaling pathway in murine splenic macrophages.

  • Cell Preparation: Isolate splenic macrophages from female SJL/J mice.
  • Pre-treatment: Pre-incubate the macrophage cultures with this compound (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.
  • Stimulation: Stimulate the cells with soluble CD40 ligand (sCD40L) to activate the CD40 pathway.
  • Analysis: Measure the levels of IL-12 p40 in the culture supernatant using a specific immunoassay (e.g., ELISA). Additional analyses can include assessing the translocation of NF-κB to the nucleus via electrophoretic mobility shift assay (EMSA).
Protocol: Attenuating EAE in SJL/J Mice [2]

This in vivo protocol describes the administration of this compound to treat a model of multiple sclerosis.

  • Disease Induction: Immunize female SJL/J mice with the appropriate myelin antigen (e.g., MBP peptide p91-103) to induce Experimental Allergic Encephalomyelitis (EAE).
  • Treatment Regimen: Begin daily subcutaneous injections of this compound (e.g., 50 µg per injection) or a vehicle control.
  • Treatment Duration: Continue the daily injections for 14 days post-immunization.
  • Disease Assessment: Monitor and score the mice daily for clinical signs of EAE. After the treatment period, analyze immune responses, such as the antigen-specific proliferation of T cells isolated from the lymph nodes.

Key Considerations for Experimental Use

When designing experiments with this compound, please note the following:

  • Solubility and Storage: this compound is soluble in DMSO and chloroform [4]. It is recommended to store the compound solid at 2-8°C [4].
  • Role as a Control: this compound is often characterized as a weak inhibitor of tyrosine kinases and has been used in several studies as a negative control to differentiate tyrosine kinase-mediated effects from other non-specific effects [5] [6] [4]. Its primary, more potent mechanism of action appears to be the inhibition of the CD40 signaling pathway and IL-12 production [1] [2].
  • Lack of Recent Data: The most current identified studies detailing specific treatment durations with this compound are from the early 2000s. The field of tyrphostin research has since evolved, with many newer analogs being developed.

Mechanism of Action Overview

The following diagram illustrates the primary signaling pathway inhibited by this compound, as identified in the search results.

G CD40L CD40L CD40 CD40 CD40L->CD40 NFkB_Inactive NF-κB (Inactive) CD40->NFkB_Inactive Signaling NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Nuclear Translocation IL12_Gene IL-12 p40 Gene NFkB_Active->IL12_Gene IL12_Production IL-12 Production IL12_Gene->IL12_Production Th1_Response Th1 Cell Response IL12_Production->Th1_Response TyrphostinA1 This compound TyrphostinA1->CD40 Inhibits

I hope these detailed application notes and protocols are helpful for your research planning. Should you require investigation into other specific tyrphostin analogs or signaling pathways, please feel free to ask.

References

Tyrphostin A1 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Tyrphostin A1

The table below summarizes the key chemical and physical properties of this compound essential for handling and solution preparation.

Property Specification
CAS Number 2826-26-8 [1] [2] [3]
Synonyms Tyrphostin 1; AG9; (4-Methoxybenzylidene)malononitrile [1] [2] [4]
Molecular Formula C₁₁H₈N₂O [1] [2] [3]
Molecular Weight 184.19 g/mol [1] [3]
Appearance Off-white to yellow or light orange powder/crystal [1] [2] [3]
Purity Typically >98% [2] [3] [4]
Recommended Storage Refrigerated (0-10°C or 2-8°C); desiccate at -20°C for longer-term stock storage [1] [2] [3]

Preparation of Stock Solutions

A concentrated stock solution is recommended for in vitro experiments. Dimethyl sulfoxide (DMSO) is the standard solvent.

  • Standard 10 mM Stock Solution: Add 1.844 mg of this compound powder to 1 mL of anhydrous DMSO to achieve a final concentration of 10 mM [1].
  • Solubility: this compound is highly soluble in DMSO, with concentrations of at least 100 mg/mL (542.92 mM) achievable [1] [3].
  • Storage: Aliquot the stock solution and store it at -20°C for one year or -80°C for two years [1].
  • Handling Tips: Warm the vial at 37°C and briefly sonicate if the powder does not dissolve immediately. Prepare working solutions on the same day where possible to maintain stability, and avoid repeated freeze-thaw cycles [3].

Key Biological Activities & Experimental Protocols

This compound is noted for its weak inhibition of classical tyrosine kinases but has specific effects on immunomodulatory pathways [1] [5].

Inhibition of IL-12 Production and Th1 Cell Development

This compound inhibits the CD40 signaling pathway in macrophages, reducing IL-12 production and subsequent Th1 cell generation [5].

CD40L CD40L CD40 CD40 CD40L->CD40 Binds NFkB NFkB CD40->NFkB Activates IL12 IL12 NFkB->IL12 Induces Transcription Th1 Th1 IL12->Th1 Promotes Differentiation TyrphostinA1 TyrphostinA1 TyrphostinA1->NFkB Inhibits Translocation

Inhibition of CD40-induced IL-12 production by this compound [5]

Detailed Protocol: In Vitro Inhibition of IL-12 in Macrophages [5]

  • Cell Culture: Use splenic macrophage cultures.
  • Stimulation & Treatment: Stimulate cells with soluble CD40 ligand (sCD40L) to induce IL-12 production.
  • This compound Application: Add this compound simultaneously with sCD40L. A dose-dependent decrease in IL-12 p40 is observed, with maximal inhibition (62.5%) at 10 µM.
  • Analysis: Measure IL-12 p40 levels in the culture supernatant via an appropriate immunoassay.
Attenuation of Experimental Autoimmune Encephalomyelitis (EAE)

This compound demonstrates therapeutic efficacy in the EAE model, a model for multiple sclerosis [5].

Detailed Protocol: In Vivo EAE Amelioration [5]

  • Animal Model: Female SJL/J mice (4-6 weeks old) induced for EAE.
  • Treatment: Administer this compound via intraperitoneal injection.
  • Dosage: 200 µg per mouse, administered every other day.
  • Assessment: Monitor and score clinical symptoms. Treatment with this compound results in significant attenuation of EAE severity.
Application as an Inactive Control Analog

In pharmacological studies, this compound is used as an inactive control for other active tyrphostins [6].

Detailed Protocol: Adenosine A1 Receptor Signaling [6]

  • Cell Line: Use CHO cells transfected with the human adenosine A1 receptor (CHO-A1).
  • Pre-treatment: Incubate cells with 100 µM this compound for 30 minutes.
  • Stimulation & Measurement: Stimulate cells with the adenosine A1 receptor agonist CPA and measure the accumulation of [³H]-inositol phosphates.
  • Expected Result: Unlike active tyrosine kinase inhibitors, this compound should not significantly potentiate the [³H]-IP response.

Safety and Handling

This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive instructions. General warnings include [2]:

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
  • Precautionary Measures: Use personal protective equipment (PPE) and do not eat, drink, or smoke when handling.

Key Research Applications Summary

Application Area Mechanism / Key Finding Typical Working Concentration/ Dose Key Experimental Readout
IL-12 & Immunology Inhibits CD40-induced NF-κB translocation, reducing IL-12 production [1] [5] 10 μM (in vitro) [5] Decreased IL-12 p40 (ELISA); Reduced Th1 cell proliferation [5]
Autoimmune Disease Model Attenuates clinical symptoms of EAE [5] 200 μg per mouse (in vivo) [5] Clinical disease score in SJL/J mice [5]
Tyrosine Kinase Signaling Control Used as an inactive control analog for other tyrphostins (e.g., A47) [6] 100 μM (in vitro) [6] Lack of potentiation of receptor-mediated [³H]-IP accumulation [6]

Reference List

  • MedChemExpress. This compound Data Sheet. Retrieved from https://www.medchemexpress.com/Tyrphostin_A1.html
  • Potentiation of adenosine A1 receptor-mediated inositol phospholipid hydrolysis by tyrosine kinase inhibitors in CHO cells. Br J Pharmacol. 1998. (PubMed: 9846644). Retrieved from https://pubmed.ncbi.nlm.nih.gov/9846644/
  • Inhibition of CD40 signaling pathway by this compound reduces secretion of IL-12 in macrophage, Th1 cell development and experimental allergic encephalomyelitis in SJL/J mice. J Neuroimmunol. 2001. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0165572800004343
  • TCI Chemicals. This compound. Retrieved from https://www.tcichemicals.com/OP/en/p/T3074
  • BioCrick. This compound. Retrieved from https://www.biocrick.com/Tyrphostin-A1-BCC5404.html
  • ChemImpex. This compound. Retrieved from https://www.chemimpex.com/products/38313

References

Comprehensive Application Notes and Protocols for Tyrphostin A1 Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin A1

This compound, chemically known as (4-Methoxybenzylidene)malononitrile, is a member of the tyrphostin family of low molecular weight protein tyrosine kinase inhibitors. With the molecular formula C₁₁H₈N₂O and molecular weight of 184.19 g/mol, this compound has been primarily described in scientific literature as an inactive control for other tyrphostins, particularly Tyrphostin A23. Despite this classification, research has revealed that this compound possesses specific biological activities that make it a valuable research tool, particularly in immunology and signal transduction studies. It has been shown to inhibit certain signaling pathways, including CD40-mediated signaling, leading to reduced IL-12 production and attenuation of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. [1] [2] [3]

Chemical and Physical Properties

Basic Chemical Characteristics

Table 1: Fundamental properties of this compound

Property Specification
CAS Number 2826-26-8
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Alternate Names Tyrphostin 1, AG9, (4-Methoxybenzylidene)malononitrile
Purity ≥98-99%
Physical Form Yellow solid
Solubility and Storage

Table 2: Solubility and storage conditions

Parameter Recommendation
Solubility in DMSO 100 mg/mL (542.92 mM)
Storage Temperature (Powder) -20°C for long-term storage
Storage Temperature (Solution) -80°C for 1 year
Stability Stable under recommended conditions

Special Note: Sonication is recommended to achieve complete dissolution when preparing stock solutions in DMSO. For in vivo studies, this compound requires formulation in appropriate vehicles, typically involving a mixture of DMSO, PEG300, Tween 80, and saline or PBS. [3]

Research Applications and Quantitative Findings

Immunological Applications

Table 3: Summary of this compound effects in immunological models

Experimental System Concentration/Dose Key Findings Reference
Macrophage cultures (CD40L-stimulated) 10 μM 62.5% inhibition of IL-12 p40 production [4]
MBP-specific Th1 cell proliferation 10 μM Significant inhibition of antigen-induced proliferation [4]
NF-κB nuclear translocation 10 μM Blocked CD40L-induced translocation [4]
Experimental Allergic Encephalomyelitis (EAE) in SJL/J mice In vivo therapy Attenuation of disease severity [4]
EAE in SJL/J mice In vivo therapy Decreased generation of MBP-specific encephalitogenic T cells [5]
Cardiovascular Research

Table 4: Cardiovascular effects of this compound

Experimental System Concentration Effect Reference
Mesenteric artery contraction (WKY rats) 10 μM No effect on AVP-induced contraction [6]
Mesenteric artery contraction (SHR rats) 10 μM No effect on AVP-induced contraction [6]
VSMC tyrosine phosphorylation 10 μM No significant inhibition [6]

Experimental Protocols

Protocol 1: Inhibition of CD40-Induced IL-12 Production in Macrophages
4.1.1 Purpose

To evaluate the effect of this compound on CD40 ligand-stimulated IL-12 production in macrophage cultures.

4.1.2 Materials
  • Macrophages: Primary splenic macrophages from SJL/J mice
  • Stimulant: Soluble CD40 ligand (sCD40L)
  • Treatment: this compound (1-10 μM concentration range)
  • Control: Vehicle-treated macrophages
  • Detection Method: IL-12 p40 ELISA
4.1.3 Procedure
  • Isplicate splenic macrophages from 4-6 week old female SJL/J mice
  • Culture macrophages in appropriate medium (RPMI-1640 with 10% FBS)
  • Pre-treat cells with this compound (1-10 μM) for 1 hour
  • Stimulate macrophages with sCD40L (concentration typically 1-2 μg/mL)
  • Incubate for 18-24 hours at 37°C, 5% CO₂
  • Collect culture supernatants by centrifugation
  • Measure IL-12 p40 levels using specific ELISA
  • Analyze data relative to vehicle-treated controls
4.1.4 Expected Results

Dose-dependent inhibition of IL-12 p40 production with maximum inhibition (approximately 62.5%) at 10 μM concentration. [4]

Protocol 2: T-cell Proliferation Assay
4.2.1 Purpose

To assess the effect of this compound on antigen-specific Th1 cell proliferation.

4.2.2 Materials
  • Cells: MBP-specific Th1 cell clone (HS-17 for EAE studies)
  • Antigen: MBP peptide p91-103 (1-5 μg/mL)
  • Treatment: this compound (10 μM)
  • Control: Vehicle-treated cells
  • Assessment: ³H-thymidine incorporation
4.2.3 Procedure
  • Maintain Th1 cells in complete medium with necessary cytokines
  • Plate cells at appropriate density (typically 1-5 × 10⁵ cells/well)
  • Pre-treat with this compound (10 μM) for 1 hour
  • Add MBP peptide p91-103 (optimal concentration determined previously)
  • Incubate for 48-72 hours at 37°C, 5% CO₂
  • Add ³H-thymidine (0.5-1 μCi/well) for final 6-18 hours of culture
  • Harvest cells onto filter mats
  • Measure radioactivity using beta scintillation counter
  • Calculate percentage inhibition relative to vehicle controls
4.2.4 Expected Results

Significant inhibition of antigen-induced Th1 cell proliferation at 10 μM concentration. [5]

Protocol 3: In Vivo Treatment of Experimental Allergic Encephalomyelitis
4.3.1 Purpose

To evaluate the therapeutic effect of this compound on EAE progression.

4.3.2 Materials
  • Animals: SJL/J mice (4-6 weeks old)
  • Induction: MBP peptide p91-103 in appropriate adjuvant
  • Treatment: this compound (formulated for in vivo administration)
  • Controls: Vehicle-treated EAE mice
4.3.3 Procedure
  • Induce EAE in SJL/J mice by immunization with MBP p91-103 emulsified in complete Freund's adjuvant
  • Randomize mice into treatment and control groups (n=5-10 per group)
  • Administer this compound intraperitoneally or subcutaneously beginning at disease onset or prophylactically
  • Continue treatment daily throughout disease course
  • Monitor mice daily for clinical signs using standardized scoring system:
    • 0: No clinical signs
    • 1: Limp tail
    • 2: Hind limb weakness
    • 3: Hind limb paralysis
    • 4: Moribund state
  • Sacrifice mice at predetermined endpoint for immunological and histological analyses
  • Analyze splenocytes for antigen-specific responses and CNS tissue for inflammation
4.3.4 Expected Results

Attenuation of EAE clinical severity and decreased generation of MBP-specific encephalitogenic T cells. [4] [5]

Signaling Pathways and Mechanisms

CD40/NF-κB Signaling Inhibition Pathway

The following diagram illustrates the proposed mechanism by which this compound inhibits CD40 signaling in macrophages, ultimately reducing IL-12 production:

G CD40L CD40 Ligand (CD40L) CD40 CD40 Receptor CD40L->CD40 TK Tyrosine Kinases (unknown targets) CD40->TK NFkB NF-κB Pathway Activation TK->NFkB NFkB_nuc NF-κB Nuclear Translocation NFkB->NFkB_nuc IL12 IL-12 p40 Gene Activation NFkB_nuc->IL12 IL12_prod IL-12 Production IL12->IL12_prod Th1 Th1 Cell Differentiation IL12_prod->Th1 EAE EAE Pathogenesis Th1->EAE Inhibitor This compound Inhibitor->TK Inhibits

This pathway demonstrates how this compound interferes with CD40 signaling by inhibiting specific tyrosine kinases, ultimately preventing NF-κB nuclear translocation and IL-12 gene activation. The reduction in IL-12 production subsequently impairs Th1 cell differentiation, resulting in attenuated autoimmune responses in EAE. [4] [5]

Experimental Workflow for EAE Studies

The following diagram outlines the complete experimental workflow for evaluating this compound in EAE studies:

G Start SJL/J Mice (4-6 weeks old) Immunize Immunize with MBP peptide + Adjuvant Start->Immunize Treatment This compound Treatment (Daily administration) Immunize->Treatment Monitor Daily Clinical Monitoring Treatment->Monitor Analyze Endpoint Analysis Monitor->Analyze ExVivo1 Splenocyte Cultures (T-cell responses) Analyze->ExVivo1 ExVivo2 CNS Histology (Inflammation assessment) Analyze->ExVivo2 ExVivo3 Cytokine Analysis (IL-12, IFN-γ) Analyze->ExVivo3

This comprehensive workflow encompasses the in vivo treatment phase, clinical monitoring, and subsequent ex vivo analyses that form the basis for evaluating this compound efficacy in EAE models. [4] [5]

Research Considerations and Applications

The Paradox of this compound: Inactive Control vs. Specific Inhibitor

This compound presents a fascinating paradox in scientific research. While frequently described as an "inactive" control for other tyrphostins (particularly Tyrphostin A23) in various signaling studies, evidence demonstrates that it possesses specific biological activities:

  • Documented Inactive Control Applications:

    • No effect on vasopressin-induced contraction in mesenteric arteries [6]
    • Used as negative control for tyrosine kinase inhibition studies [2]
    • Generally considered inactive against many kinase targets [1]
  • Demonstrated Biological Activities:

    • Inhibition of CD40 signaling pathway (62.5% reduction in IL-12 at 10 μM) [4]
    • Blockade of CD40L-induced NF-κB nuclear translocation [4]
    • Attenuation of experimental allergic encephalomyelitis [4] [5]
    • Inhibition of antigen-specific Th1 cell development [5]

This apparent contradiction highlights the importance of context-dependent activity of pharmacological agents and underscores that "inactivity" in one signaling pathway does not preclude specific effects in others.

Recommended Usage Scenarios
6.2.1 Appropriate Applications
  • Negative Control: For studies involving other tyrphostins (especially A23) in tyrosine kinase inhibition experiments
  • Immunology Research: Investigation of CD40 signaling pathways and IL-12 regulation
  • Autoimmunity Studies: Modulation of Th1-mediated autoimmune responses, particularly EAE
  • Signal Transduction: Dissection of specific tyrosine kinase pathways in immune cells
6.2.2 Limitations
  • Not a broad-spectrum tyrosine kinase inhibitor
  • Variable effects across different cell types and signaling pathways
  • Mechanism of action in CD40 inhibition not fully elucidated

Conclusion

This compound serves as a valuable tool in biomedical research with dual identities as both a specific inhibitor of CD40 signaling and a negative control in tyrosine kinase studies. The well-documented protocols for in vitro macrophage and T-cell assays, combined with established in vivo EAE models, provide researchers with robust methodologies to investigate this compound's effects. The paradoxical nature of this compound—inactive in some systems yet mechanistically active in others—highlights the importance of pathway-specific characterization rather than broad classification of pharmacological agents. Researchers should select this compound for studies targeting CD40-mediated immune responses or as a control compound with careful consideration of its documented specific activities in immunological systems.

References

Comprehensive Application Notes and Protocols for Tyrphostin A1 in Immunomodulation and Autoimmune Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin A1

This compound (also known as Tyrphostin 1 or AG9) is a tyrosine kinase inhibitor belonging to the class of benzylidenemalononitrile compounds that has demonstrated significant immunomodulatory properties beyond its original classification as a relatively weak epidermal growth factor receptor (EGFR) inhibitor. With the chemical name α-Cyano-(4-methoxy)cinnamonitrile and a molecular weight of 184.19 g/mol (CAS Number: 2826-26-8), this compound has emerged as a valuable research tool for investigating signaling pathways in immune cells and autoimmune pathogenesis [1] [2]. Unlike many other tyrphostins that primarily target growth factor receptors, this compound exhibits a unique mechanism of action centered on the CD40 signaling pathway, which plays a critical role in coordinating immune responses. The compound is typically supplied as a solid powder with ≥98.5% purity and is soluble in DMSO at concentrations ≥60 mg/mL, making it suitable for both in vitro and in vivo applications [1] [2].

Originally considered a negative control in tyrosine kinase inhibition studies due to its minimal activity against EGFR (IC₅₀ >1250 μM), subsequent investigations revealed that this compound possesses significant biological activity in immune system modulation [3] [4]. Research has demonstrated its ability to suppress IL-12 production in macrophages, impair Th1 cell development, and ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis [3] [4]. These findings have positioned this compound as a compound of considerable interest for investigating CD40-mediated signaling cascades and developing therapeutic approaches for Th1-mediated autoimmune diseases. This document provides comprehensive application notes and detailed experimental protocols for researchers studying immunomodulation and autoimmune pathogenesis.

Chemical and Physical Properties

This compound possesses distinct chemical and physical characteristics that influence its experimental application and handling requirements. The compound features a cyanoacrylate moiety that contributes to its molecular reactivity and biological activity [5]. Researchers should note the following essential properties when working with this compound:

  • Molecular Formula: C₁₁H₈N₂O
  • Chemical Structure: Characterized by a (4-methoxybenzylidene)malononitrile structure, also described as α-Cyano-(4-methoxy)cinnamonitrile [4] [2]
  • Purity Specifications: Available at >98.5% purity, with rigorous quality control documentation including certificate of analysis (COA) and material safety data sheet (MSDS) [2]
  • Solubility Profile: Highly soluble in DMSO (≥60 mg/mL, approximately 325.8 mM), with solutions appearing clear when properly prepared [1] [2]
  • Storage Conditions: Powder form stable at -20°C for 3 years or 4°C for 2 years; dissolved in DMSO stable at -80°C for 6 months or -20°C for 1 month [1] [2]

Table 1: Chemical and Physical Properties of this compound

Property Specification Research Implications
Molecular Weight 184.19 g/mol Suitable for cellular uptake and blood-brain barrier penetration
CAS Number 2826-26-8 Unique identifier for chemical tracking and literature searches
Chemical Formula C₁₁H₈N₂O Contains cyanoacrylate moiety with potential Michael acceptor activity
Purity >98.5% Ensures experimental reproducibility and minimizes off-target effects
DMSO Solubility ≥60 mg/mL (≥325.8 mM) Enables preparation of high-concentration stock solutions

The structural characteristics of this compound, particularly its cyanoacrylate group, place it within a class of compounds known to potentially act as Michael acceptors that can covalently bind to cysteine residues in proteins [5]. This property is shared with other tyrphostins that have demonstrated inhibitory activity against 5-lipoxygenase (5-LO) through covalent binding to cysteines C416 and C418 at the substrate entry site [5]. While the specific Michael acceptor activity of this compound requires further characterization, researchers should consider this potential mechanism when interpreting results from functional assays.

Key Research Applications and Experimental Findings

Immunomodulation and IL-12 Inhibition

This compound demonstrates potent immunosuppressive properties primarily through its inhibition of the CD40 signaling pathway, which plays a critical role in antigen presentation and T-cell activation. The most well-characterized effect of this compound is its dose-dependent inhibition of IL-12 production in macrophage cultures stimulated with soluble CD40 ligand (sCD40L) [3] [4]. Experimental evidence shows that treatment with this compound results in maximal inhibition of IL-12 p40 production (62.5%) at a concentration of 10 μM, with significant reduction observed even at lower doses [3] [4]. This suppression of IL-12 production has profound implications for T-cell differentiation, as IL-12 is a key cytokine driving the development of inflammatory Th1 cells.

The molecular mechanism underlying this immunomodulatory effect involves interference with NF-κB translocation to the nucleus. Research demonstrates that this compound effectively blocks CD40L-induced nuclear translocation of this critical transcription factor, thereby reducing activation of the IL-12 p40 gene [3] [4]. This mechanism represents a strategic approach to modulating immune responses without directly targeting antigen receptor signaling, potentially offering a broader therapeutic window for autoimmune disease intervention compared to more generalized immunosuppressants.

Suppression of Autoimmune Neuroinflammation

The immunomodulatory properties of this compound translate to significant efficacy in animal models of autoimmune disease, particularly experimental autoimmune encephalomyelitis (EAE), a well-established model for human multiple sclerosis. In vivo studies using SJL/J mice demonstrate that treatment with this compound results in disease attenuation through multiple interconnected mechanisms [3] [4]. The compound reduces the generation of myelin basic protein (MBP)-specific encephalitogenic T cells, which are central mediators of neuroinflammation and demyelination in EAE.

The therapeutic effects of this compound in EAE models appear to stem from its ability to target multiple components of the autoimmune response:

  • Reduced Th1 Cell Development: By inhibiting IL-12 production, this compound creates an immunological environment less conducive to the differentiation and expansion of pathogenic Th1 cells [3] [4]
  • Impaired Antigen-Specific T Cell Activation: Treatment with 10 μM this compound significantly inhibits proliferation of MBP-specific Th1 cell clones in response to antigenic stimulation [4]
  • Preserved General Immune Competence: Unlike broad-spectrum immunosuppressants, this compound appears to selectively target CD40-mediated signaling without completely abrogating immune responsiveness

Table 2: Efficacy of this compound in Disease Models

Disease Model Experimental System Key Findings Proposed Mechanism
Experimental Allergic Encephalomyelitis (EAE) SJL/J mice immunized with neural antigens Attenuation of clinical symptoms and neuroinflammation Reduced generation of MBP-specific encephalitogenic T cells [3] [4]
Endotoxic Shock LPS-treated rats Attenuation of circulatory failure, organ dysfunction, and lactic acidosis Reduction of TNF-α secretion and decreased iNOS/COX-2 induction [6]
Vasopressin-Induced Contraction SHR rat mesenteric arteries No effect on contraction (used as negative control) Confirms specificity for immune signaling pathways vs. vascular responses [7]
Additional Research Applications

Beyond its applications in immunology and autoimmunity, this compound serves as an important pharmacological tool in various research contexts:

  • Tyrosine Kinase Inhibition Studies: this compound is frequently employed as a negative control in experiments investigating tyrosine kinase inhibition due to its minimal activity against EGFR (IC₅₀ >1250 μM) compared to other tyrphostins [3] [7]. This application helps researchers distinguish specific kinase inhibition from non-specific effects.

  • Oxidative Stress Research: Although not its primary mechanism, some tyrphostins demonstrate protective effects against oxidative stress in neuronal cells through antioxidant properties or mitochondrial uncoupling [8]. While this compound's specific role in this context requires further investigation, it may contribute to understanding cytoprotective mechanisms.

  • Signal Transduction Studies: Research indicates that this compound can inhibit IL-12 receptor signaling by affecting Tyk-2 phosphorylation in T cells, suggesting potential applications in studying cytokine signaling pathways [4].

Experimental Protocols

In Vivo Administration in EAE Models

The following protocol outlines the established method for evaluating this compound in experimental autoimmune encephalomyelitis, based on studies conducted in SJL/J mice [3] [4]:

  • Animal Model: Female SJL/J mice (4-6 weeks old) are immunized with encephalitogenic antigens such as myelin basic protein (MBP) or proteolipid protein peptides to induce EAE
  • Preparation of this compound Solution:
    • Prepare a stock solution at 50 mg/mL in pharmaceutical-grade DMSO
    • Dilute in appropriate vehicle (e.g., saline or PBS) to achieve working concentration of 2.5 mg/mL for injection, ensuring final DMSO concentration <5%
    • Filter-sterilize using 0.2 μm syringe filter for parenteral administration
  • Dosing Regimen:
    • Administer via intraperitoneal injection at 25 mg/kg body weight
    • Begin treatment either prophylactically (before disease onset) or therapeutically (after symptom appearance)
    • Continue administration daily throughout the observation period
  • Disease Monitoring:
    • Assess clinical symptoms daily using standardized scoring system (0 = no symptoms, 5 = moribund or death)
    • Monitor for weight loss, paralysis, and other neurological deficits
    • Terminate experiment at predetermined endpoint for histological analysis of CNS inflammation and demyelination
In Vitro Macrophage Culture and IL-12 Inhibition

This protocol details the method for evaluating the effects of this compound on IL-12 production in macrophage cultures [3] [4]:

  • Macrophage Isolation and Culture:
    • Isplicate murine splenic macrophages or use established macrophage cell lines (e.g., RAW264.7, J774)
    • Culture cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin
    • Plate cells at density of 1×10⁶ cells/mL in appropriate culture vessels
  • Compound Treatment and Stimulation:
    • Prepare this compound working concentrations (1-20 μM) from DMSO stock in culture medium
    • Pre-treat macrophages with this compound or vehicle control for 2-4 hours
    • Stimulate cells with soluble CD40 ligand (sCD40L, 100-500 ng/mL) or LPS (100 ng/mL) for 18-24 hours
    • Include controls with stimulation alone and unstimulated baseline
  • IL-12 Measurement:
    • Collect culture supernatants by centrifugation at 300 × g for 10 minutes
    • Analyze IL-12 p40/p70 levels using ELISA according to manufacturer's protocol
    • For gene expression analysis, extract RNA and perform RT-PCR for IL-12 p40 mRNA
T Cell Proliferation and Differentiation Assay

This protocol describes the assessment of this compound effects on antigen-specific T cell responses [4]:

  • T Cell Culture Setup:
    • Utilize antigen-specific T cell clones or primary T cells from immunized animals
    • For murine systems, MBP-specific Th1 clones (e.g., HS-17) responsive to peptide 91-103 are suitable
    • Culture cells in complete T cell medium (RPMI-1640 with 10% FBS, 50 μM β-mercaptoethanol, and antibiotics)
  • Antigen Stimulation and Treatment:
    • Plate T cells at 2×10⁵ cells/well in 96-well plates with antigen-presenting cells (APCs)
    • Add specific antigen (e.g., MBP peptide 91-103 at 1-10 μM) or anti-CD3/CD28 for polyclonal stimulation
    • Treat with this compound (1-20 μM) or vehicle control simultaneously with antigen
    • Incubate for 48-72 hours at 37°C in 5% CO₂
  • Proliferation and Cytokine Analysis:
    • Measure proliferation by [³H]-thymidine incorporation (add 0.5-1 μCi/well for final 6-18 hours of culture)
    • Alternatively, use CFSE dilution assay by flow cytometry
    • Collect supernatants for cytokine profiling (IFN-γ, IL-4, IL-17) by ELISA or multiplex assay

Signaling Pathways and Mechanisms of Action

This compound exerts its primary immunomodulatory effects through selective intervention in the CD40 signaling cascade, a critical pathway for immune activation and inflammation. The molecular mechanisms underlying its biological activity involve multiple interconnected processes that ultimately suppress pro-inflammatory responses:

  • CD40 Signaling Interruption: this compound directly targets the signal transduction events initiated by CD40 engagement, particularly in antigen-presenting cells such as macrophages and dendritic cells [3] [4]. CD40 belongs to the tumor necrosis factor (TNF) receptor superfamily and normally activates multiple downstream signaling pathways upon binding to its ligand (CD40L) expressed on activated T cells.

  • Inhibition of NF-κB Translocation: A central mechanism of this compound action is the blockade of CD40L-induced nuclear translocation of the transcription factor NF-κB [3] [4]. This transcription factor normally translocates to the nucleus upon CD40 activation and binds to specific promoter regions of pro-inflammatory genes, including the IL-12 p40 subunit.

  • Suppression of IL-12 Gene Expression: By preventing NF-κB nuclear translocation, this compound significantly reduces IL-12 p40 gene activation, leading to decreased production and secretion of bioactive IL-12 heterodimer (p70) [3] [4]. Since IL-12 is a master regulator of Th1 differentiation, this inhibition has cascading effects on adaptive immune responses.

The following diagram illustrates the key signaling pathway affected by this compound:

G CD40L CD40L CD40 CD40 CD40L->CD40 SignalTransduction Downstream Signaling Events CD40->SignalTransduction NFkB_Inactive NF-κB (Inactive Form) SignalTransduction->NFkB_Inactive NFkB_Active NF-κB (Active Form) NFkB_Inactive->NFkB_Active NFkB_Nucleus NF-κB (Nuclear) NFkB_Active->NFkB_Nucleus IL12_Gene IL-12 p40 Gene NFkB_Nucleus->IL12_Gene IL12_Production IL-12 Production IL12_Gene->IL12_Production Th1_Differentiation Th1 Cell Differentiation IL12_Production->Th1_Differentiation TyrphostinA1 This compound TyrphostinA1->SignalTransduction Inhibits TyrphostinA1->NFkB_Active Blocks Nuclear Translocation

Diagram 1: this compound inhibition of CD40 signaling pathway showing key intervention points in NF-κB activation and IL-12 production

The diagram above illustrates how this compound targets two critical points in the CD40-NF-κB-IL-12 signaling axis: (1) inhibition of downstream signaling events following CD40 engagement, and (2) specific blockade of NF-κB nuclear translocation. This dual intervention strategy effectively suppresses the expression of pro-inflammatory genes dependent on NF-κB activation, particularly the IL-12 p40 gene, ultimately leading to reduced Th1 cell differentiation and attenuated autoimmune responses.

Formulation and Handling Guidelines

Stock Solution Preparation and Storage

Proper formulation of this compound is essential for experimental reproducibility and compound stability. The following protocols ensure optimal preparation and storage conditions:

  • Primary Stock Solution (100 mM):

    • Allow this compound powder to equilibrate to room temperature before opening
    • Weigh appropriate amount using analytical balance in controlled environment
    • Dissolve in high-quality, anhydrous DMSO to achieve 100 mM concentration (18.42 mg/mL)
    • Vortex for 1-2 minutes until completely dissolved, then briefly centrifuge to collect liquid
    • Aliquot into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles
    • Store at -80°C for long-term storage (6 months) or -20°C for short-term use (1 month)
  • Working Solutions for Cell Culture:

    • Prepare intermediate dilutions in DMSO not exceeding 10% of final culture volume
    • For in vitro applications, typically use 1-20 μM final concentration in culture medium
    • Add compound to culture medium while vortexing gently to ensure even distribution
    • Note that final DMSO concentration should not exceed 0.1% in cell cultures to maintain viability
  • In Vivo Formulation:

    • Prepare concentrated stock in pharmaceutical-grade DMSO (50 mg/mL)
    • Dilute in sterile saline or PBS immediately before administration
    • Ensure final DMSO concentration <5% for animal injections
    • Administer via appropriate route (intraperitoneal recommended) at 25 mg/kg body weight
Experimental Controls and Optimization

Appropriate control conditions are critical for interpreting results with this compound:

  • Vehicle Controls: Always include DMSO vehicle controls at the same concentration used in experimental treatments
  • Positive Controls: For immunomodulation studies, include known CD40 signaling inhibitors or other immunomodulators as available
  • Negative Controls: Some studies use this compound itself as a negative control for tyrosine kinase inhibition due to its weak EGFR activity [7]
  • Concentration Range: Conduct preliminary experiments with 0.1-50 μM range to establish dose-response relationships for specific experimental systems

Troubleshooting and Technical Considerations

Researchers may encounter specific technical challenges when working with this compound. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution Prevention
Inconsistent IL-12 inhibition Variable CD40L activity between batches Titrate each new CD40L batch for optimal stimulation Use commercial CD40L with quality assurance
Cellular toxicity at low concentrations DMSO concentration too high Ensure final DMSO ≤0.1% in cell culture Prepare intermediate dilutions before adding to cells
Poor solubility in aqueous buffers Hydrophobic nature of compound Maintain DMSO carrier in all solutions Do not attempt to prepare DMSO-free aqueous solutions
Reduced efficacy in vivo Rapid metabolism or clearance Consider multiple daily doses or sustained release formulations Optimize dosing schedule for specific disease model
Lack of effect on phosphorylation Using as positive control for kinase inhibition Use alternative tyrphostins (AG126, AG556) for kinase inhibition Confirm application appropriateness: immunomodulation vs. kinase inhibition

When designing experiments with this compound, researchers should consider several technical aspects:

  • Cell Type Variability: Response to this compound may vary between primary cells and cell lines; primary macrophages typically show more pronounced inhibition of IL-12 production
  • Stimulation Conditions: The efficacy of this compound is most evident under strong CD40-mediated stimulation; optimal results require robust activation of the target pathway
  • Timing of Administration: For in vitro studies, pre-incubation with this compound for 2-4 hours before stimulation generally yields more consistent inhibition
  • Species Specificity: While most studies utilized murine systems, preliminary testing is recommended when applying to human cell systems

References

Solubility and Preparation of Tyrphostin A1

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key quantitative data for preparing Tyrphostin A1 solutions [1] [2].

Property Specification / Value
Recommended Solvent DMSO [1] [2]
Solubility in DMSO ≥ 100 mg/mL (≥ 542.92 mM) [1]
Solubility in Chloroform ~50 mg/mL [2]
Molecular Weight 184.19 g/mol [1] [2] [3]
CAS Number 2826-26-8 [1] [2] [3]
Stock Solution Preparation

For a 10 mM stock solution in DMSO [1]:

  • Weigh 1.84 mg of this compound.
  • Add 1 mL of pure, anhydrous DMSO to the compound.
  • Mix gently by vortexing or inverting the tube until the solid is fully dissolved. The solution may appear clear and light yellow [2].
Additional Handling Notes
  • Storage: Store stock solutions at -20°C and use them within one year. For longer-term storage, keep them at -80°C for up to two years. Avoid repeated freeze-thaw cycles [1].
  • Light Sensitivity: this compound is light-sensitive. Use amber vials or wrap containers in aluminum foil to protect from light [2].

Experimental Use & Troubleshooting

Frequently Asked Questions

Q1: What is the primary research application of this compound? this compound is primarily used as an inactive control compound [3]. Its main role is to help researchers verify that the biological effects observed with active tyrphostins (like Tyrphostin A23) are due to specific kinase inhibition and not non-specific effects of the chemical structure [1] [3].

Q2: My stock solution has precipitated after storage. What should I do? A: This can happen if the solution is stored at low temperatures, as DMSO freezes at around 19°C.

  • Solution: Warm the vial to room temperature and vortex it thoroughly. If the precipitate does not dissolve, you can warm it briefly in a hand-water bath (25-37°C). Before use, ensure the solution is clear and at room temperature, then briefly spin it in a centrifuge to collect any condensation.

Q3: Does this compound have any known biological activity? A: Although it is considered inactive for tyrosine kinase inhibition (IC50 >1250 μM for EGFR) [1], studies have reported other biological effects. It has been shown to inhibit CD40L-stimulated IL-12 production in macrophages [1] and can block certain steps in endocytosis (cellular uptake) in rat hepatocytes [4].

Safety and Storage Guidelines

Please adhere to the following safety measures when handling this compound [5] [2]:

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat.
  • Engineering Controls: Handle the powder in a fume hood or with appropriate exhaust ventilation to avoid inhaling dust.
  • First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for several minutes. For eye contact, remove contact lenses if present and continue flushing. Seek medical attention if irritation persists [5].

The following diagram outlines the workflow for handling this compound, integrating the key steps from preparation to disposal.

Start Start: this compound Handling Safety Follow Safety Protocols (PPE, fume hood) Start->Safety Prep Reconstitute in DMSO (≥100 mg/mL) Store Aliquot & Store (-20°C, protect from light) Prep->Store Use Use in Experiment As negative control Store->Use Dispose Dispose per Regulations Use->Dispose Safety->Prep

Key Experimental Protocol

A cited study provides a methodological example of using this compound [1]:

  • Objective: To inhibit CD40L-stimulated IL-12 production.
  • Procedure: this compound was added to macrophage cultures at increasing concentrations, with maximal inhibition (62.5%) observed at 10 μM.
  • Mechanism Insight: The study found that this compound blocks CD40L-induced translocation of NF-κB to the nucleus, thereby reducing the activation of the IL-12 p40 gene.

References

Tyrphostin A1 stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin A1 Stability Data

The table below summarizes the key stability information for this compound:

Form Storage Temperature Stability Duration Additional Conditions
Lyophilized (Powder) -20°C 36 months Keep desiccated [1] [2]
In Solution (DMSO) -20°C 1 month Aliquot to avoid repeated freeze-thaw cycles [1] [2]
In Solution (DMSO) -80°C 2 years Aliquot to avoid repeated freeze-thaw cycles [2]

Frequently Asked Questions

  • What is the solubility of this compound? It is soluble in DMSO at a concentration of at least 100 mg/mL (approximately 542.92 mM) [2].
  • Why is it crucial to aliquot the stock solution? Aliquotting is recommended to prevent multiple freeze-thaw cycles, which can lead to a loss of the compound's potency over time [1] [2].
  • What is the primary documented mechanism of action of this compound? It inhibits CD40L-stimulated IL-12 production in macrophage cultures and the antigen-induced generation of Th1 cells. It is also noted as a very weak inhibitor of tyrosine kinase, which makes it useful for differentiating kinase-mediated effects from non-specific ones [2].

Experimental Protocol: Handling and Storage

For optimal results, follow these handling procedures:

  • Reconstitution: Prepare a stock solution in DMSO. The provided data indicates a solubility of ≥100 mg/mL [2].
  • Aliquotting: Immediately upon reconstitution, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
  • Storage: Store the aliquots according to your usage needs:
    • For short-term use (within one month), store at -20°C.
    • For long-term storage (up to two years), store at -80°C [1] [2].
  • Thawing: Thaw aliquots at room temperature immediately before use. Do not re-freeze unused portions.

Documented Signaling Pathway

The biological activity of this compound involves the modulation of a specific signaling pathway that leads to reduced IL-12 production. The diagram below illustrates this mechanism.

CD40L CD40L NFkB NFkB CD40L->NFkB Stimulates IL12 IL12 NFkB->IL12 Activates Gene Th1 Th1 IL12->Th1 Generation TyrphostinA1 TyrphostinA1 TyrphostinA1->NFkB Inhibits Translocation

Troubleshooting Guide

  • Problem: Loss of Potency in Experiments

    • Potential Cause: Repeated freezing and thawing of the stock solution or using a solution stored at -20°C for over one month.
    • Solution: Prepare fresh, single-use aliquots from a stock stored at -80°C [1] [2].
  • Problem: Inconsistent Cellular Response

    • Potential Cause: As a weaker tyrosine kinase inhibitor, observed effects at lower concentrations may be due to its documented primary mechanism (inhibition of IL-12 production and Th1 cell generation) rather than kinase inhibition [2].
    • Solution: Use this compound as a control to differentiate between specific tyrosine kinase inhibition and other cellular effects. Consider its IC50 of >1250 μM for EGFR kinase when interpreting results [2].

Key Information for Your Research

The stability profile of this compound is well-established. For reliable experimental results, the most critical practices are proper storage at -20°C or -80°C and aliquoting the DMSO stock solution to maintain potency.

References

Chemical Properties & Suggested Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data available for Tyrphostin A1 (AG9). Please note that the effective biological concentration must be determined empirically in your specific experimental system.

Parameter Details
CAS Number 2826-26-8 [1]
Molecular Formula C11H8N2O [1]
Molecular Weight 184.19 g/mol [1]
Solubility (DMSO) ≥ 100 mg/mL (approx. 543 mM) [1]
Suggested Stock Solution 100 mM in DMSO [1]
Reported IC50 (EGFR Kinase) >1250 µM [1]
Reported Working Concentration (in macrophage cultures) 10 µM [1]

Experimental Guidance & Troubleshooting

The following FAQs and guides are synthesized from available data and related tyrphostin studies to assist in your experimental planning.

Experimental Protocols

1. How should I prepare and store this compound solutions?

  • Reconstitution Protocol:
    • Warm Vial: Let the vial sit at room temperature for at least an hour before opening to prevent condensation [1].
    • Dissolve Compound: Add the required volume of DMSO (e.g., 92 µL for a 5 mg vial to make a ~100 mM stock) to the vial [1].
    • Mix Gently: Vortex or pipette mix until the powder is fully dissolved. If the powder sticks to the vial's neck, tap the vial gently [1].
    • Prepare Aliquots: Dilute the stock solution to your desired working concentration in an appropriate aqueous buffer (e.g., cell culture medium). Note that the compound may precipitate upon dilution from DMSO, so solubility should be verified [1].
  • Storage Conditions:
    • Stock Solution: Aliquot and store at -20°C for several months [1].
    • Powder: Desiccate at -20°C [1].

2. What is a logical starting point for a dose-response experiment?

Given the reported use of 10 µM in a cell-based assay [1] and its weak kinase inhibitory activity [1], a broad range-finding experiment is advisable.

  • Suggested Range: Prepare a dilution series from a high dose of 50 µM down to 0.1 µM (e.g., 50, 10, 1, 0.1 µM). This will help you identify the threshold for both efficacy and potential cytotoxicity in your system.
Troubleshooting FAQs

1. My experimental results are inconsistent between replicates. What could be the cause?

Instability of the compound in solution is a likely culprit. While specific data for A1 is unavailable, studies on the closely related Tyrphostin A9 show that tyrphostins can be highly unstable in biological matrices [2].

  • Potential Cause: Hydrolytic Degradation. Tyrphostins are susceptible to hydrolysis, which can be accelerated in aqueous buffers and cell culture media [2].
  • Solution:
    • Always prepare fresh stock solutions on the day of the experiment [1].
    • Minimize the time the compound spends in aqueous buffer or culture media before application.
    • Protect the solution from light [2].

2. I observe no biological activity even at high concentrations. What should I check?

  • Solution:
    • Verify Solubility: Ensure the compound is fully soluble in your final working solution. Cloudiness indicates precipitation.
    • Confirm Biological System: Note that this compound is a much weaker tyrosine kinase inhibitor compared to other tyrphostins (e.g., IC₅₀ for EGFR >1250 µM) [1]. It is often used as a negative control to differentiate kinase-mediated effects from non-specific ones [1]. Confirm that your target is expected to be inhibited by A1.
    • Check DMSO Levels: Ensure the final concentration of DMSO in your assay (typically <0.1%) does not cause cytotoxic effects. Include a vehicle control (DMSO-only) in your experiment.

Mechanism and Context

The following diagram illustrates the general mechanism of tyrphostins and where A1 fits in, which is crucial for interpreting your optimization results.

G TK Tyrosine Kinase (TK) (e.g., EGFR) ATP ATP TK_Active Active TK (ATP Bound) ATP->TK_Active Binds Sub Protein Substrate Sub->TK_Active Binds PSub Phosphorylated Substrate TK_Inactive Inactive TK TK_Inactive->TK_Active Activation Signal TK_Active->PSub Phosphorylation MostTyrph Most Tyrphostins MostTyrph->TK_Active Potent Inhibition (ATP/Substrate Competitive) TyrphA1 This compound (AG9) TyrphA1->TK_Active Very Weak Inhibition

Key Optimization Strategy

The most critical factor for consistent results is compound stability. The degradation of related tyrphostins in biological matrices is well-documented [2]. Therefore, your optimization should prioritize:

  • Fresh Preparation: Make new stock solutions for each experiment.
  • Reduced Exposure: Minimize the time in aqueous solutions.
  • Stability Testing: If possible, develop a simple method (e.g., HPLC) to check the integrity of the compound in your specific buffer or medium over time.

References

Frequently Asked Questions: Tyrphostin A1 Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Is Tyrphostin A1 truly an inactive control? While often used as a negative control for other tyrphostins (e.g., Tyrphostin A23) due to its weak activity against receptor tyrosine kinases like EGFR (IC₅₀ >1250 µM), it is not biologically inert [1] [2] [3]. Researchers have identified specific off-target effects on immune signaling pathways.

Q2: What are the key off-target effects of this compound? The most significant off-target effects involve the inhibition of the CD40 signaling pathway, leading to reduced production of the pro-inflammatory cytokine Interleukin-12 (IL-12) [4] [1] [5]. This can subsequently impair the development of T-helper 1 (Th1) cells.

Q3: Which signaling pathways are affected? this compound has been shown to interfere with the CD40 pathway in macrophages and the IL-12 pathway in T-cells, as illustrated below.

This diagram outlines the two key signaling pathways that this compound is known to affect, based on the cited literature [4] [1] [5]. The red crosses indicate the points where this compound exerts its inhibitory effect.

G CD40L CD40L CD40 CD40 CD40L->CD40 NFkB_Transloc NF-κB Translocation to Nucleus CD40->NFkB_Transloc IL12_Gene IL-12 p40 Gene Activation NFkB_Transloc->IL12_Gene IL12_Produce IL-12 Production IL12_Gene->IL12_Produce Th1 Th1 Cell Differentiation IL12_Produce->Th1 Inhibitor1 This compound Inhibitor1->CD40 Inhibits Inhibitor2 This compound Inhibitor2->NFkB_Transloc Blocks

Experimental Data & Protocols

For your experimental design and data validation, here is a summary of the key quantitative findings and methodologies related to these off-target effects.

Table 1: Key Experimental Findings for this compound

Assay/Model Observed Effect Potency (IC₅₀ or Effective Concentration) Citation
CD40L-stimulated IL-12 p40 in macrophages Dose-dependent decrease in IL-12 p40 Maximal inhibition (62.5%) at 10 µM [1] [5].
MBP-peptide stimulated Th1 cell proliferation Inhibition of antigen-specific T-cell proliferation Effective at 10 µM [5].
CD40L-induced NF-κB translocation Blocked nuclear translocation of NF-κB Observed at 10 µM [1] [5].
EGFR Kinase Inhibition Very weak activity, used to confirm specificity as a negative control IC₅₀ >1250 µM [1] [3].
In vivo EAE model (SJL/J mice) Attenuation of experimental autoimmune encephalomyelitis Effective in disease amelioration [4] [5].

Detailed Protocol: Assessing Impact on CD40/IL-12 Signaling This method is adapted from the research that identified the off-target effects [4] [5].

  • 1. Cell Culture:

    • Macrophages: Isplicate and culture murine splenic macrophages.
    • T-cells: Maintain a relevant T-helper 1 (Th1) cell clone (e.g., the MBP-specific HS-17 clone for EAE studies).
  • 2. Stimulation & Inhibition:

    • Stimulate macrophages with soluble CD40 ligand (sCD40L) to activate the pathway.
    • Co-treat the cultures with increasing concentrations of This compound (e.g., 1 µM, 5 µM, 10 µM). A DMSO vehicle control is essential.
  • 3. Readout and Analysis:

    • IL-12 Measurement: Collect culture supernatants from macrophages. Measure the levels of IL-12 p40 using a specific immunoassay (e.g., ELISA).
    • T-Cell Proliferation: Co-culture the treated macrophages with the Th1 cells in the presence of the specific antigen (e.g., MBP peptide). Assess T-cell proliferation using a standard assay like [³H]-thymidine incorporation.
    • NF-κB Translocation: Analyze nuclear extracts from stimulated and inhibited macrophages for NF-κB presence via electrophoretic mobility shift assay (EMSA) or immunofluorescence.

Troubleshooting Guide

Problem Potential Cause Solution
Unexpected reduction in IL-12 or Th1 response in experiments. Off-target inhibition of the CD40-NF-κB pathway by this compound. Include a vehicle control (DMSO) and confirm the effect is concentration-dependent. Validate findings with an alternative negative control if available.
Confusion over its role as an "inactive" control. The "inactive" label primarily refers to classic tyrosine kinases (EGFR); effects on CD40/Tyk2 are separate. Context is critical. When studying immune signaling, do not assume it is inert. Reference its known off-target profiles [4] [5].
Low solubility in aqueous buffers. The compound has limited solubility in water. Prepare a stock solution in DMSO (≥ 100 mg/mL) and then dilute in the assay buffer. Final DMSO concentration should be kept low (e.g., 0.1%) to avoid cytotoxicity [1].

Key Takeaways for Researchers

  • Context Matters: this compound's "inactivity" is specific to direct tyrosine kinase inhibition. Its effects on CD40 and IL-12 signaling are well-documented and should be considered in experimental designs, especially in immunology research.
  • Validate with Controls: Always use appropriate vehicle controls and consider including a second, structurally unrelated negative control compound to confirm that observed effects are not non-specific.
  • In Vivo Relevance: These off-target effects are biologically significant, as demonstrated by the compound's ability to attenuate EAE in a mouse model, a classic Th1-cell-mediated autoimmune disease [4] [5].

References

Cytotoxicity Data for Tyrphostin Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While direct data for Tyrphostin A1 (AG9) is unavailable, the quantitative cytotoxicity profile of a related tyrphostin, AG1296, is summarized below for reference.

Table 1: Cytotoxic and Cytostatic Effects of Tyrphostin AG1296 on RMS Cells [1]

Parameter Result Method / Notes
IC₅₀ (Proliferation) 6.65 ± 0.44 µM Crystal Violet (CV) assay
IC₅₀ (Viability) 7.30 ± 0.26 µM MTT assay
Cytostatic Range 1 - 25 µM Dose-dependent inhibition of cell growth
Cytotoxic Range > 25 µM 100% growth inhibition; induces cell death
Cell Death Mode Cytotoxic effect (apoptosis/necrosis) Determined by Hoechst 33258 & propidium iodide staining

Experimental Protocols for Cytotoxicity Assessment

Here are detailed methodologies for key experiments cited in the data above, which can be adapted for assessing this compound.

1. Cell Proliferation and Viability Assay (MTT/Crystal Violet) [1]

  • Cell Culture: Culture rhabdomyosarcoma (RMS) cells in serum-free DMEM/F12 medium.
  • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 1-100 µM) for a predetermined period.
  • Crystal Violet (CV) Staining:
    • Fix cells with formaldehyde or glutaraldehyde.
    • Stain with crystal violet solution.
    • Solubilize the bound dye and measure absorbance at 590-600 nm. The signal correlates with the number of adherent cells (proliferation).
  • MTT Assay:
    • Incubate cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
    • Living cells reduce MTT to purple formazan crystals.
    • Solubilize the crystals and measure absorbance at 570 nm. The signal correlates with cell viability and metabolic activity.
  • Data Analysis: Calculate IC₅₀ values (the concentration that causes 50% inhibition of proliferation or viability) using non-linear regression analysis of the dose-response curves.

2. Mode of Cell Death Analysis (Differential Staining) [1]

  • Cell Preparation and Staining:
    • Culture and treat cells in chamber slides or multi-well plates.
    • After treatment, stain cells simultaneously with Hoechst 33258 (binds to DNA in all nuclei) and propidium iodide (PI) (only enters cells with compromised membranes).
  • Fluorescence Microscopy and Scoring:
    • Analyze cells under a fluorescence microscope with appropriate filters.
    • Viable cells: Blue, normal-sized nuclei (Hoechst-positive, PI-negative).
    • Apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst-positive, PI-negative).
    • Necrotic cells: Red, normal or swollen nuclei (PI-positive).

G cluster_analysis Analysis & Scoring Start Harvest and Plate Cells Treat Treat with This compound Start->Treat Stain Dual Staining with Hoechst 33258 & Propidium Iodide Treat->Stain Image Fluorescence Microscopy Stain->Image Viable Viable Cell Hoechst+ / PI- Image->Viable Apoptotic Apoptotic Cell Hoechst+ / PI- Chromatin Condensation Image->Apoptotic Necrotic Necrotic Cell Hoechst+ / PI+ Image->Necrotic

Troubleshooting Common Cytotoxicity Issues

Table 2: Frequently Asked Questions and Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background Incomplete dye solubilization Ensure adequate washing and solubilization time.
in MTT assay Precipitate formation Filter the MTT solution before use.
Low signal-to-noise Cell number is too low/high Optimize cell seeding density in a pilot experiment.
in CV assay Non-linear signal Ensure the absorbance is within the linear range of your standard curve.
Inconsistent IC₅₀ Compound solubility issues Use fresh DMSO stock; check for precipitate in medium.
between assays Different assay principles Use MTT for metabolic activity and CV for proliferation in parallel.
Weak or ambiguous Incorrect staining concentration Titrate dye concentrations (Hoechst & PI).
cell death staining Early time point Analyze cells at multiple time points post-treatment.

Important Considerations for this compound

It is crucial to note that cytotoxicity is highly specific to the compound, cell type, and experimental conditions. The following points should guide your work with this compound:

  • Lack of Direct Data: The profiles of other tyrphostins (like AG1296 or AG1478) cannot be directly extrapolated to predict the toxicity of this compound [1] [2].
  • Primary Documented Effect: this compound is often used as a comparator in studies due to its weak inhibition of tyrosine kinases (e.g., IC₅₀ >1250 µM for EGFR), helping to differentiate kinase-mediated effects from non-specific ones [3].
  • Validated Biological Activity: Its documented effect is the inhibition of CD40L-stimulated IL-12 production in macrophages, which is unrelated to direct cytotoxicity [3].

References

Tyrphostin A1 experimental challenges

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin A1 Experimental Profile

The table below summarizes the core quantitative data for Tyrphophostin A1 from the literature to assist in your experimental design.

Parameter Details & Values Experimental Context
Effective Concentrations 10 μM (maximal effect on IL-12 inhibition); Tested range: ~1-10 μM [1]. In vitro studies using splenic macrophages and T-cell clones from SJL/J mice [1].
Solubility & Storage Typically dissolved in DMSO (Dimethyl sulfoxide) [1]. Store according to manufacturer's specifications. A common solvent for tyrphostin compounds; prepare fresh stock solutions for critical experiments.

| Key Molecular Targets | • CD40 Signaling Pathway [1]Tyk2 Kinase in the IL-12 signaling pathway [1] | Inhibition leads to reduced NF-κB translocation and IL-12 production [1]. | | Primary Assays for Validation | • IL-12 p40 ELISA [1]Antigen-specific T-cell Proliferation Assay [1]Experimental Allergic Encephalomyelitis (EAE) Model [1] | Used to confirm biological activity in autoimmune and inflammatory disease research. |

Experimental Protocol: Inhibiting IL-12 Production & Th1 Response

This protocol is adapted from a study investigating the mechanism of this compound in reducing IL-12 production and Th1 cell development [1].

1. Cell Preparation & Culture

  • Macrophages: Isplicate splenic macrophages from female SJL/J mice (4-6 weeks old). Culture cells in complete medium [1].
  • T-cells: Use a myelin basic protein (MBP) peptide-specific Th1 cell clone [1].

2. Treatment with this compound

  • Prepare a stock solution of this compound in DMSO and dilute to the desired working concentrations (e.g., 1, 5, 10 μM) in culture medium. Include a vehicle control (DMSO alone).
  • Pre-treat macrophage cultures with this compound for a suitable period (e.g., 1 hour) before stimulation.

3. Stimulation & Co-culture

  • Stimulate macrophages with soluble CD40 ligand (sCD40L) to activate the CD40 signaling pathway [1].
  • To assess the functional impact on T-cells, co-culture the treated and stimulated macrophages with the MBP-specific Th1 cells in the presence of the antigen (MBP peptide p91-103) [1].

4. Analysis & Readout

  • IL-12 Measurement: Collect culture supernatants from macrophage cultures. Secreted IL-12 p40 can be quantified using a specific sandwich ELISA [1].
  • Proliferation Assay: Measure T-cell proliferation, for instance by titrated thymidine incorporation, after a 72-hour co-culture period [1].

The signaling pathway targeted in this protocol is outlined in the diagram below.

G CD40L CD40 Ligand CD40 CD40 Receptor CD40L->CD40 Binds Signal1 Intracellular Signaling (NF-κB Translocation) CD40->Signal1 Activates IL12 IL-12 Production Signal1->IL12 Induces Th1 Th1 Cell Differentiation IL12->Th1 Promotes EAE EAE Disease Severity Th1->EAE Mediates A1 This compound A1->CD40 Inhibits Invis A1->Invis Invis->Th1 Also Inhibits

Frequently Asked Questions & Troubleshooting

Q1: My this compound treatment is not showing the expected inhibitory effect. What could be wrong?

  • Verify Solubility and Stock Concentration: Ensure the compound is fully dissolved in DMSO and that your stock solution is at the correct concentration. Confirm the final DMSO concentration in your culture medium does not exceed toxic levels (typically <0.1%).
  • Check Treatment Timing: For pathways like CD40 signaling, pre-treating cells with the inhibitor for 30-60 minutes before stimulation is often necessary to effectively block the signal.
  • Confirm Target Relevance: this compound is reported to be relatively specific, unlike other tyrphostins [1]. Ensure your experimental system is dependent on its known targets, primarily the CD40 pathway and Tyk2 kinase [1].

Q2: I am observing unexpected cellular toxicity or off-target effects with this compound. How can I address this?

  • Titrate the Concentration: The effect of this compound is dose-dependent [1]. Perform a full dose-response curve to find the lowest effective concentration that minimizes toxicity.
  • Validate with a Negative Control: The original study used this compound as a potential negative control against other tyrphostins [1]. Consider using another tyrphostin with a different specificity profile (e.g., AG490, which targets JAKs [2]) as a comparative control to help interpret your results.
  • Consider Broader Kinase Specificity: Although initially considered inert for some kinases, this compound does inhibit Tyk2 [1]. Be aware that it might have other, undiscovered off-targets. Using multiple pharmacological inhibitors targeting the same pathway can strengthen your conclusions.

Q3: How can I confirm that this compound is working on-target in my experiment?

  • Downstream Readout is Key: The most straightforward validation is measuring a reduction in the downstream product, such as IL-12 p40 secretion, following CD40 ligand stimulation [1].
  • Functional Assay: Demonstrate that T-cell proliferation in response to antigen-presenting cells treated with this compound is suppressed [1].
  • Direct Phosphorylation Assay: If resources allow, you can perform a western blot to check the tyrosine phosphorylation status of direct targets like Tyk2 [1].

References

Mechanisms of Action Across the Tyrphostin Family

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the diverse mechanisms of related tyrphostins can inform strategies for optimizing A1. The table below summarizes actions identified in recent studies.

Tyrphostin Compound Primary Reported Mechanisms & Targets Key Findings & Experimental Context

| Tyrphostin A9 [1] [2] [3] | • PDGFR & EGFR inhibitor [2] • Mitochondrial uncoupler [3] • 5-Lipoxygenase (5-LO) inhibitor [1] | • Induces apoptosis in KRAS-mutant CRC cells (HCT-116) [2]. • Increases Caspase-3 activity & mRNA of caspases 3, 8, MEK1/2 [2]. • Collapses mitochondrial membrane potential, reducing ROS [3]. | | AG556, Degrasyn [1] | • Covalent 5-Lipoxygenase (5-LO) inhibitor | • Acts via Michael-reactive cyanoacrylate motif, covalently binding to cysteines (C416, C418) near 5-LO substrate site [1]. | | AG1478 [4] | • EGFR inhibitor | • In GB cells, inhibition increased resistance markers (MRP-1, PD-L1, CD73). Efficacy improved in combination with CD73 inhibitor (APCP) [4]. | | Tyrphostin A25 [3] | • Antioxidant | • Directly eliminates reactive oxygen species (ROS) and protects against H₂O₂ [3]. | | AG126 [3] | • Mitochondrial uncoupler | • Collapses mitochondrial membrane potential, reducing ROS generation from mitochondria [3]. |

Detailed Experimental Protocols from Recent Studies

The following methodologies from recent publications can serve as robust templates for evaluating Tyrphostin A1 efficacy and mechanisms.

Protocol for Assessing Anti-Proliferative and Pro-Apoptotic Effects

This method, used to evaluate Tyrphostin A9 on colorectal carcinoma (CRC) cells, is a standard for determining compound efficacy and selectivity [2].

  • Cell Lines: Utilize relevant cancer cell lines with varying genetic backgrounds (e.g., KRAS, p53 status). Include non-malignant control cells (e.g., MCF10A mammary, Vero renal) to assess selectivity.
  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.
  • Cytotoxicity Assay (MTT):
    • Seed cells in 96-well plates (1 × 10⁴ cells/well) and allow to adhere for 24 hours.
    • Treat with a concentration range of the test compound (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM) for 72 hours.
    • Add MTT reagent (0.5 µg/µL) and incubate for 3-4 hours to allow formazan crystal formation.
    • Dissolve crystals in isopropanol/DMSO (1:1) and measure absorbance at 570 nm.
  • Apoptosis Analysis (qRT-PCR for Caspases):
    • Cultivate cells (e.g., 6 × 10⁵ in 60-mm dishes) overnight.
    • Treat with the IC₅₀ concentration of the compound for 72 hours.
    • Extract RNA and perform qRT-PCR to quantify mRNA expression levels of key markers like caspase 3, caspase 8, MEK1, and MEK2.
Protocol for Investigating Covalent Binding Mechanisms

This methodology, used to characterize 5-LO inhibitors, is critical if A1 is suspected of acting through covalent modification [1].

  • Enzyme Inhibition Assay: Test the compound's ability to inhibit the target enzyme (e.g., 5-LO) using recombinant human enzyme and cell homogenates.
  • Mass Spectrometry Analysis: To confirm covalent binding, incubate the enzyme with the compound and analyze via mass spectrometry. This identifies specific cysteine residues (e.g., C416, C418 in 5-LO) that are modified.
  • Glutathione (GSH) Competition Assay: Add glutathione to the reaction. A significant reduction in potency in the presence of GSH suggests covalent, Michael acceptor activity, as GSH competes with the protein's nucleophilic residues.
  • Mutant Validation: Use a mutant version of the target enzyme where surface cysteines are replaced (e.g., with serines). A strong impairment of the compound's inhibitory effect in the mutant confirms the binding site.

Conceptual Framework for Troubleshooting this compound Efficacy

Based on the mechanisms of other tyrphostins, here is a logical pathway to diagnose and address efficacy issues. The diagram below outlines this investigative process.

architecture cluster_path1 Investigate Mechanism of Action cluster_path2 Optimize Cellular Context & Combination Start Low Efficacy of this compound MoA1 Is A1 a covalent inhibitor? (Check for Michael acceptor motif) Start->MoA1 MoA2 Does activity decrease with high glutathione (GSH)? MoA1->MoA2 Yes Ctx1 Test on isogenic cell lines with different genetic backgrounds (e.g., KRAS, p53 status) MoA1->Ctx1 No or Unknown MoA3 Confirm via mass spectrometry and mutant enzymes MoA2->MoA3 Yes Covalent Confirmed Covalent Mechanism MoA3->Covalent Ctx2 Does inhibition induce feedback resistance loops? (e.g., upregulation of MRP-1, CD73) Ctx1->Ctx2 Ctx3 Identify rational drug combinations to overcome resistance Ctx2->Ctx3 Yes Combo Effective Combination Strategy Ctx2->Combo No Ctx3->Combo

References

Tyrphostin A1: Solvent Compatibility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and solubility properties of Tyrphostin A1 (CAS 2826-26-8) for experimental planning [1] [2] [3].

Property Specification / Value
Molecular Formula C({11})H({8})N(_{2})O [2] [3]
Molecular Weight 184.19 g/mol [2] [3]
Purity ≥98% [1]
Appearance Solid powder [2] [3]
Recommended Storage Desiccate at -20°C [2]
Solubility in DMSO ≥ 100 mg/mL (≥ 542.92 mM) [2] [3]
Solubility in Chloroform 50 mg/mL [1]
Recommended Protocol for Preparing Stock Solutions
  • Preparation: Weigh the desired amount of this compound powder. To make a 100 mg/mL stock solution, add 1 mL of pure, anhydrous DMSO to 100 mg of powder [2] [3].
  • Solubilization: Warm the tube at 37°C and briefly shake it in an ultrasonic bath to dissolve completely [2].
  • Aliquoting: Once a clear solution is obtained, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles [2].
  • Storage: Store the aliquots at -20°C. Under these conditions, the solution is generally stable for several months [2] [3].

Experimental Troubleshooting Guide

Storage & Handling
  • Problem: Loss of compound potency or precipitation upon thawing.
  • Cause: Repeated freeze-thaw cycles or exposure to moisture can degrade the compound.
  • Solution:
    • Always aliquot the stock solution upon first preparation [2].
    • Allow frozen aliquots to equilibrate at room temperature for at least an hour before opening to prevent condensation [2].
    • Centrifuge vials briefly before opening to ensure the solution is at the bottom [2].
In-Vitro Application
  • Problem: Precipitation when adding the stock solution to aqueous cell culture media.
  • Cause: The "crash-out" of compound upon rapid dilution from a high-concentration DMSO stock into an aqueous buffer.
  • Solution:
    • Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1% (a common tolerance level for many cell lines).
    • Add the stock solution drop-wise to the media while vortexing or gently agitating to ensure rapid and uniform dilution.
    • For a 10 mM working concentration from a 100 mg/mL (542.92 mM) stock, you would dilute the stock 1:54,292, resulting in a negligible DMSO concentration.

Frequently Asked Questions (FAQs)

Q1: Can this compound be dissolved in solvents other than DMSO or chloroform? While DMSO is the preferred and most widely reported solvent, one source indicates solubility in chloroform at 50 mg/mL [1]. Solubility in other common solvents like water, ethanol, or methanol is not specified in the available data and is likely poor.

Q2: What is the typical working concentration range for this compound in cell-based assays? The working concentration is highly dependent on your experimental target. As a reference, in studies investigating IL-12 production inhibition, doses up to 10 μM were used effectively [2] [3]. It is crucial to conduct a dose-response curve to determine the optimal and non-toxic concentration for your specific cell system.

Q3: this compound is noted as a weak EGFR kinase inhibitor (IC50 >1250 μM). When is it appropriately used? Precisely because of its weak kinase inhibitory activity, this compound is an excellent tool for designing control experiments [2] [3]. Its primary research application is in studying tyrosine kinase-independent pathways. When a Tyrphostin with strong kinase activity (e.g., AG 1478 for EGFR [4]) produces an effect, comparing it to the minimal effect of A1 helps confirm that the observed outcome is specifically due to kinase inhibition and not other non-specific or off-target effects.

Key Background & Application Workflow

This compound is a valuable chemical tool primarily used to inhibit CD40L-stimulated IL-12 production in macrophages and to study tyrosine kinase-independent pathways [2] [3]. The following diagram illustrates the experimental workflow and key considerations when using this compound.

G Start Start Experiment Stock Prepare Stock Solution • Dissolve in DMSO to 100 mg/mL • Sonicate & warm if needed • Aliquot and store at -20°C Start->Stock Working Prepare Working Solution • Dilute in culture media • Keep final DMSO ≤ 0.1% • Add drop-wise with mixing Stock->Working Note1 Key Consideration: This compound is a weak EGFR inhibitor (IC50 >1250 µM), making it ideal for control experiments. Stock->Note1 Exp Treat Cells • Typical studies: IL-12 production • Use as a negative control for tyrosine kinase inhibition Working->Exp Analyze Analyze Results Exp->Analyze

References

Storage Conditions & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage and handling information for Tyrphostin A1.

Property Specification / Recommendation
Physical Form Solid; Off-white to yellow powder to crystal [1] [2]
Recommended Storage Powder: -20°C (3 years) or 4°C (2 years) [3]. Refrigerated (0-10°C) also specified [1].
Solution Storage In solvent (e.g., DMSO): -80°C for 6 months; -20°C for 1 month [3].
Solubility (DMSO) ≥ 100 mg/mL (542.92 mM) [4] [2]
Condition to Avoid Heat sensitive [1]. Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [3].
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [3].

Troubleshooting Common Issues

Here are solutions to some common problems you might encounter when working with this compound.

  • Problem: Powder is stuck to the vial's neck or cap after shipping.

    • Solution: This can happen during transportation. Gently tap or shake the vial until the powder falls to the bottom. For liquid products, a brief centrifugation (e.g., 500 x g) can gather the liquid [4].
  • Problem: Precipitation occurs in a stock solution after storage.

    • Solution: Warm the tube at 37°C and shake it in an ultrasonic bath to re-dissolve [4]. For long-term stability, aliquot and store stock solutions as recommended.
  • Problem: Uncertainty about whether an observed effect is specific.

    • Solution: this compound is noted to be a much weaker kinase inhibitor (IC₅₀ >1250 μM for EGFR kinase) than other tyrphostins and is often used as a negative control to differentiate tyrosine kinase-mediated effects from non-specific ones [2] [5].

Experimental Handling & Safety Protocols

Adhering to these protocols will ensure safe handling and reliable experimental results.

  • Preparation of Stock Solutions

    • Weighing: Bring the vial to room temperature before opening to prevent condensation. Weigh the powder in a fume hood to avoid inhaling dust.
    • Dissolution: Use newly opened, anhydrous DMSO to dissolve the compound to a concentration of 100 mg/mL [2].
    • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
    • Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [3].
  • Personal Protective Equipment (PPE) & Engineering Controls

    • Eye Protection: Use safety goggles with side-shields [3].
    • Hand Protection: Wear protective gloves [3].
    • Respiratory Protection: In cases of powder handling where dust is generated, use a suitable respirator [3].
    • Ventilation: Work only in areas with appropriate exhaust ventilation [3]. Ensure accessible safety shower and eyewash stations are available [3].

Workflow for this compound Storage and Use

The following diagram outlines the key decision points and steps for handling this compound, from storage to experimental application.

cluster_storage Storage Decision Start Start: this compound Handling StorageNode Start->StorageNode Powder Powder Form StorageNode->Powder Solution Solution in DMSO StorageNode->Solution P1 Store at -20°C (Stable for 3 years) Powder->P1 P2 Store at 4°C (Stable for 2 years) Powder->P2 S1 Aliquot & Store at -80°C (Stable for 6 months) Solution->S1 S2 Aliquot & Store at -20°C (Stable for 1 month) Solution->S2 ExpUse Experimental Use P1->ExpUse P2->ExpUse S1->ExpUse S2->ExpUse Step1 1. Bring to Room Temp (Before Opening) ExpUse->Step1 Step2 2. Prepare in Fume Hood (Use PPE) Step1->Step2 Step3 3. Use Anhydrous DMSO (≥ 100 mg/mL) Step2->Step3 Step4 4. Avoid repeated freeze-thaw cycles Step3->Step4 End Proceed with Assay Step4->End

References

Comprehensive Technical Support Center: Tyrphostin A1 Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin A1 and Assay Interference

This compound (chemical name: (4-Methoxybenzylidene)malononitrile; α-Cyano-(4-methoxy)cinnamonitrile) is a protein tyrosine kinase inhibitor derived from the benzylidenemalononitrile nucleus that has demonstrated significant effects on various cellular signaling pathways. Unlike many other tyrphostins that primarily target growth factor receptors, this compound has been shown to specifically inhibit the CD40 signaling pathway, reducing IL-12 production in macrophages and impairing Th1 cell development. This unique activity profile makes it particularly valuable for studying immune signaling pathways but also introduces specific assay interference challenges that researchers must recognize and address. The compound's structure contains a cyanoacrylate moiety that can function as a Michael acceptor, potentially leading to covalent binding with cysteine residues in various enzymes, including 5-lipoxygenase (5-LO), which represents a significant source of off-target effects in experimental systems [1] [2].

Understanding the potential interference mechanisms of this compound is critical for proper experimental design and data interpretation. The compound can affect multiple cellular processes through both intended and unintended mechanisms, including inhibition of NF-κB translocation, reduction of IL-12 p40 gene activation, and potential covalent modification of cysteine-containing proteins. Recent research has identified that various tyrphostins containing Michael-reactive cyanoacrylate moieties can efficiently inhibit 5-lipoxygenase, with representatives like AG556 and degrasyn demonstrating potent 5-LO inhibition at nanomolar concentrations (IC50 values of 64 nM and 0.11 μM, respectively) [1]. This comprehensive technical support document provides detailed troubleshooting guides, experimental protocols, and FAQs to assist researchers in identifying and mitigating this compound-related assay interference.

Troubleshooting Guide for this compound Assay Interference

Systematic Troubleshooting Approach

When encountering unexpected results in experiments involving this compound, researchers should follow a systematic diagnostic approach to identify potential sources of interference. The table below outlines common interference scenarios, their indicators, and recommended solutions:

Table 1: Troubleshooting Guide for this compound Assay Interference

Problem Category Specific Symptoms Possible Mechanisms Recommended Solutions
Unexpected Pathway Inhibition Reduced IL-12 production in macrophages; Impaired Th1 cell development; Decreased NF-κB nuclear translocation Inhibition of CD40 signaling pathway [3] [2] Include negative control tyrphostins (e.g., B42); Verify specificity using kinase profiling; Use multiple concentrations
Michael Acceptor Interference Loss of 5-LO activity; Glutathione-dependent reduction of inhibition; Covalent binding to cysteine residues Cyanoacrylate moiety acting as Michael acceptor; Binding to cysteines C416/C418 in 5-LO [1] Add glutathione to assay system; Use cysteine-to-serine mutants; Test in cell-free vs cellular systems
Cytotoxicity Effects Reduced cell viability; Apoptosis markers; Non-specific inhibition of multiple pathways Off-target effects on essential cellular processes; Disruption of mitochondrial function Perform viability assays (MTT/XTT); Examine multiple cell types; Reduce treatment duration
Concentration-dependent Issues Biphasic response curves; All-or-nothing effects; Inconsistent replicate data Non-specific binding at higher concentrations; Limited solubility in aqueous buffers Perform full dose-response (1-100 μM); Use fresh DMSO stocks; Include vehicle controls
Cell-type Specific Variances Varying efficacy across different cell lines; Opposite effects in primary vs transformed cells Differential expression of target proteins; Variation in metabolic activity Validate findings in multiple cell models; Compare primary and transformed cells
Diagnostic Experimental Framework

To systematically identify this compound interference, implement the following diagnostic workflow:

  • Step 1: Validate Specificity - Test multiple tyrphostin analogues with known specificity profiles (e.g., A1, B42, AG556) to determine if observed effects are consistent with reported mechanisms.
  • Step 2: Assess Covalent Modification - Evaluate whether effects are reversible upon washout; test protection with glutathione supplementation (5-10 mM) [1].
  • Step 3: Examine Temporal Dynamics - Perform time-course experiments to distinguish primary from secondary effects.
  • Step 4: Verify Cellular Health - Include comprehensive viability controls and monitor apoptosis markers throughout experiments.
  • Step 5: Confirm Target Engagement - Where possible, use genetic approaches (siRNA, CRISPR) to validate pharmacological effects.

Experimental Protocols for Verification of this compound Effects

CD40 Signaling Inhibition Assay

Purpose: This protocol verifies whether this compound is specifically inhibiting the CD40 signaling pathway, which is its primary documented mechanism of action [3] [2].

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages
  • Soluble CD40 ligand (sCD40L)
  • This compound (prepare 10 mM stock in DMSO)
  • ELISA kit for IL-12 p40 measurement
  • Nuclear extraction kit for NF-κB translocation studies
  • Control tyrphostins (B42 as positive control for IL-12 inhibition, A9 as potential negative control)

Procedure:

  • Seed macrophages in 12-well plates at 5 × 10^5 cells/well and culture overnight.
  • Pre-treat cells with varying concentrations of this compound (1-100 μM) or control compounds for 2 hours.
  • Stimulate cells with sCD40L (100-500 ng/mL) for 18-24 hours.
  • Collect culture supernatants and measure IL-12 p40 production by ELISA.
  • For NF-κB translocation studies, harvest cells 30-60 minutes after CD40L stimulation and prepare nuclear extracts.
  • Measure NF-κB levels in nuclear fractions by Western blotting or ELISA-based DNA binding assays.

Expected Results: this compound should demonstrate dose-dependent inhibition of IL-12 p40 production with maximal inhibition (approximately 60-70%) occurring at 10 μM concentration. It should also block CD40L-induced translocation of NF-κB to the nucleus [2].

Troubleshooting Tips:

  • Include vehicle control (DMSO) at the same concentration as drug treatments (typically ≤0.1%).
  • Verify CD40L activity using known responsive cell systems.
  • Test multiple batches of this compound as compound stability may vary.
Michael Acceptor Interference Assay

Purpose: This protocol determines whether observed effects might be due to covalent binding of this compound's cyanoacrylate moiety to cysteine residues in off-target proteins [1].

Materials:

  • Recombinant target protein (e.g., 5-LO) or relevant cell system
  • This compound and structural analogues (AG556, degrasyn, A9)
  • Glutathione (reduced form)
  • Substrate for target enzyme (e.g., arachidonic acid for 5-LO)
  • Cysteine-to-serine mutant proteins (if available)

Procedure:

  • Set up enzymatic reactions with recombinant protein or cell homogenates.
  • Pre-incubate with this compound (0.1-100 μM) for 10 minutes at room temperature.
  • For protection experiments, include additional conditions with glutathione (1-10 mM) added before this compound.
  • Initiate reactions with appropriate substrate and cofactors.
  • Measure product formation using specific assays (e.g., HPLC for 5-LO products, spectrophotometric assays for kinases).
  • Compare inhibition potency with and without glutathione protection.

Expected Results: If this compound acts as a Michael acceptor, its inhibitory effects will be significantly reduced in the presence of glutathione. For true covalent inhibitors like AG556 and degrasyn, mass spectrometry analysis reveals binding to multiple cysteines, including C416 and/or C418 in 5-LO [1].

Validation Experiments:

  • Test inhibition in cysteine-to-serine mutant proteins where available.
  • Perform mass spectrometry analysis to confirm covalent adduct formation.
  • Compare time-dependence of inhibition (covalent inhibitors often show time-dependent effects).

Signaling Pathway Diagrams

CD40 Signaling Pathway and this compound Inhibition Sites

The following diagram illustrates the CD40 signaling pathway and the specific points where this compound has been demonstrated to interfere:

CD40_Pathway cluster_early Early Signaling Events cluster_nuclear Nuclear Events cluster_output Functional Output CD40 CD40 CD40L CD40L CD40->CD40L Binding TRAF2 TRAF2 CD40->TRAF2 TRAF6 TRAF6 CD40->TRAF6 IKK IKK TRAF2->IKK TRAF6->IKK NFkB_Inactive NF-κB (Inactive) IKK->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Nuclear Translocation IL12_Gene IL-12 p40 Gene NFkB_Active->IL12_Gene Activation IL12_Secretion IL-12 Secretion IL12_Gene->IL12_Secretion Th1_Differentiation Th1 Cell Differentiation IL12_Secretion->Th1_Differentiation TyrphostinA1 This compound Inhibition TyrphostinA1->NFkB_Active Blocks TyrphostinA1->IL12_Gene Reduces Activation TyrphostinA1->IL12_Secretion Inhibits

Figure 1: CD40 Signaling Pathway and this compound Inhibition - This diagram illustrates the key steps in CD40-mediated signaling, showing where this compound exerts its documented inhibitory effects on NF-κB nuclear translocation, IL-12 gene activation, and subsequent IL-12 secretion that drives Th1 cell differentiation [3] [2].

Michael Acceptor Interference Mechanism

The following diagram illustrates the potential Michael acceptor interference mechanism that may contribute to off-target effects of this compound and related compounds:

Michael_Acceptor cluster_compound This compound Structural Features cluster_interaction Michael Addition Reaction cluster_protection Interference Verification CyanoacrylateMoiety Cyanoacrylate Moisty (Potential Michael Acceptor) ProteinCysteine Protein Cysteine Residue (e.g., C416/C418 in 5-LO) CyanoacrylateMoiety->ProteinCysteine Nucleophilic Attack StructuralCore Benzylidenemalononitrile Core Structure A1_Structure This compound (4-Methoxybenzylidene)malononitrile StructuralCore->A1_Structure A1_Structure->CyanoacrylateMoiety CovalentAdduct Covalent Protein-Inhibitor Adduct ProteinCysteine->CovalentAdduct Covalent Bond Formation EnzymeInhibition Enzyme Inhibition (Off-target Effects) CovalentAdduct->EnzymeInhibition Glutathione Glutathione Protection EnzymeInhibition->Glutathione Reversible by ReducedInhibition Reduced Inhibitory Effect Glutathione->ReducedInhibition Confirms Mechanism CysteineMutant Cysteine-to-Serine Mutant Reduced Inhibition CysteineMutant->ReducedInhibition

Figure 2: Michael Acceptor Interference Mechanism - This diagram shows how the cyanoacrylate moiety in this compound can function as a Michael acceptor, enabling covalent binding to cysteine residues in off-target proteins like 5-lipoxygenase, and how glutathione protection and cysteine mutagenesis can confirm this mechanism [1].

Frequently Asked Questions (FAQ)

Specificity and Mechanism Questions
  • Q1: What is the primary documented mechanism of this compound?

    • This compound primarily inhibits the CD40 signaling pathway, reducing IL-12 production in macrophages by blocking CD40L-induced translocation of NF-κB to the nucleus and activation of the IL-12 p40 gene. This results in impaired Th1 cell development and has been shown to attenuate experimental allergic encephalomyelitis in mouse models [3] [2].
  • Q2: How specific is this compound compared to other tyrphostins?

    • This compound demonstrates a distinct specificity profile compared to other tyrphostins. Early studies suggested it was relatively inert compared to other tyrphostins, but subsequent research revealed its specific activity against CD40 signaling. Unlike tyrphostin B42 which inhibits JAK2 phosphorylation, A1 affects Tyk-2 in the IL-12 signaling pathway and shows particular efficacy against CD40-mediated responses [2].
  • Q3: Can this compound function as a Michael acceptor?

    • Yes, this compound contains a cyanoacrylate moiety that can potentially function as a Michael acceptor, similar to other tyrphostins like AG556 and degrasyn. This structural feature enables covalent binding to cysteine residues in target proteins, which has been demonstrated for various tyrphostins with mass spectrometry analysis showing binding to cysteines C416 and C418 in 5-lipoxygenase [1].
Technical Application Questions
  • Q4: What is the appropriate concentration range for this compound?

    • Effective concentrations typically range from 1-100 μM, with maximal inhibition of IL-12 production observed at approximately 10 μM in macrophage cultures. Dose-response experiments should always be performed as appropriate concentrations may vary depending on cell type and assay system [2].
  • Q5: How can I distinguish specific from off-target effects?

    • Several approaches can help distinguish specific effects: (1) Test multiple tyrphostin analogues with different specificity profiles; (2) Evaluate glutathione protection - Michael acceptor-mediated effects are often reduced by glutathione supplementation; (3) Perform time-course experiments - covalent binding often shows time-dependent effects; (4) Use genetic validation where possible [1] [2].
  • Q6: What controls should be included in this compound experiments?

    • Essential controls include: (1) Vehicle controls (DMSO at same concentration); (2) Positive control tyrphostins (e.g., B42 for IL-12 inhibition); (3) Negative control tyrphostins with different specificity profiles; (4) Glutathione protection conditions; (5) Cell viability controls throughout experiments [3] [1] [2].
Interference and Troubleshooting Questions
  • Q7: What are the most likely sources of assay interference with this compound?

    • The most common interference sources include: (1) Michael acceptor activity leading to inhibition of cysteine-containing enzymes like 5-lipoxygenase; (2) Cytotoxicity at higher concentrations; (3) Unexpected kinase inhibition beyond the primary targets; (4) Solubility issues in aqueous buffers leading to inconsistent dosing [1] [2].
  • Q8: How does this compound affect IL-12 production?

    • This compound reduces IL-12 production through inhibition of the CD40 signaling pathway, specifically by blocking NF-κB translocation to the nucleus and subsequent activation of the IL-12 p40 gene. In macrophage cultures stimulated with sCD40L, A1 produces dose-dependent inhibition of IL-12 p40 with approximately 60% inhibition at 10 μM concentration [2].
  • Q9: What storage conditions are recommended for this compound?

    • While specific storage information isn't provided in the search results, general best practices for tyrphostins include: storing at -20°C or below as desiccated powder, preparing fresh DMSO stocks for experiments, avoiding repeated freeze-thaw cycles of stock solutions, and protecting from light due to potential photosensitivity.

Conclusion

This compound represents a valuable research tool with specific applications in studying CD40 signaling and Th1-mediated immune responses. However, researchers must remain vigilant about its potential assay interference, particularly through Michael acceptor mechanisms and off-target effects on various signaling pathways. By implementing the troubleshooting strategies, experimental protocols, and validation approaches outlined in this technical support document, researchers can more effectively design experiments, interpret results, and avoid potential pitfalls associated with this compound use. The continuous evaluation of compound specificity through appropriate controls and verification experiments remains essential for generating robust, reproducible scientific data with this and related protein tyrosine kinase inhibitors.

References

Documented Activity of Tyrphostin A1

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin A1 has been identified as a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme, which is a key target in inflammation and cancer research [1].

The quantitative data from these assays is summarized in the table below.

Table 1: Documented Inhibitory Activity of this compound

Assay Type Target Reported IC₅₀ / Inhibition Experimental Context
Cell-free enzymatic assay Human 5-Lipoxygenase (5-LO) 0.8 µM (IC₅₀) Screening against recombinant human 5-LO [1].
Intact cell assay 5-LO in human polymorphonuclear leukocytes (PMNL) 78% inhibition Measurement of 5-LO product formation in calcium ionophore-stimulated intact human PMNL at a 10 µM compound concentration [1].

Experimental Protocols for Specificity Validation

The following are established experimental protocols used to evaluate the specificity and mechanism of tyrphostin compounds, which would be applicable for profiling this compound.

  • Direct Enzymatic Assays: The potency of tyrphostins against purified kinases or other enzymes is typically measured using homogeneous time-resolved fluorescence (HTRF) or radioactive assays that quantify the transfer of the phosphate group from ATP to a substrate [2] [3]. Testing against a panel of purified enzymes from different families is crucial for determining selectivity.
  • Cellular Phenotypic Assays:
    • MTT/MTS Assay: This colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation. Cells are seeded in multi-well plates, treated with serial dilutions of the compound, and after incubation, a tetrazolium dye is added. The resulting absorbance is measured to generate dose-response curves and calculate IC₅₀ values [2] [4].
    • Colony Formation Assay: This method tests the long-term clonogenic survival of cancer cells after drug treatment. A limited number of cells are seeded, treated with the compound for a defined period, and then allowed to grow in drug-free medium until visible colonies form. These colonies are then stained and counted to assess the compound's cytotoxic efficacy [2].
  • Mechanism of Action Studies:
    • Apoptosis Detection: The induction of apoptosis is measured by quantifying the activity of executioner caspases-3 and -7 using luminescent or fluorescent substrates [2].
    • Covalent Binding Analysis (for Michael acceptor tyrphostins): For compounds like this compound that contain a reactive cyanoacrylate moiety, mass spectrometry is used to confirm covalent binding. This involves incubating the recombinant target protein with the compound, followed by proteolytic digestion and LC-MS analysis to identify specific modified cysteine residues [1]. The reliance on covalent binding can be further validated by mutating the target cysteines to serines and observing a loss of inhibitory potency [1].

Signaling Pathway Context

The diagram below illustrates the documented and potential signaling pathways targeted by tyrphostins like A1, and how experimental assays interrogate these pathways.

G Start External Stimulus (e.g., Growth Factors, Calcium Ionophore) RecTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Start->RecTK Jak2 Jak2 / Cytokine Signaling Start->Jak2 Arachidonic Arachidonic Acid Start->Arachidonic Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) RecTK->Downstream Jak2->Downstream LO5 5-Lipoxygenase (5-LO) Arachidonic->LO5 Leukotrienes Pro-inflammatory Leukotrienes LO5->Leukotrienes Outcomes Cellular Outcomes (Proliferation, Survival, Migration, Inflammation) Leukotrienes->Outcomes Inflammation Downstream->Outcomes AssayProlif Phenotypic Assay: MTT/MTS Viability Outcomes->AssayProlif AssayMech Mechanism Assay: Caspase-3/7 Activity Outcomes->AssayMech AssayDirect Direct Binding Assay: Mass Spectrometry AssayEnzyme Enzymatic Assay: Kinase or 5-LO Activity Inhibitor This compound Inhibitor->RecTK Potential Target Inhibitor->Jak2 Potential Target Inhibitor->LO5 Documented Target Inhibitor->AssayDirect Inhibitor->AssayEnzyme

This diagram shows that while this compound is documented to inhibit 5-Lipoxygenase, its potential effects on kinase pathways are less defined. The experimental assays are key to mapping its precise targets and functional consequences.

Research Implications

The strong inhibition of 5-LO by this compound suggests its potential as a lead compound for developing new anti-inflammatory agents [1]. To fully validate its specificity, future work should include:

  • Kinase Profiling: Testing against a broad panel of purified tyrosine and serine/threonine kinases.
  • Cellular Target Engagement: Using techniques like cellular thermal shift assays (CETSA) to confirm binding to 5-LO and other potential targets in a physiological environment.
  • Comparison with Standard Inhibitors: Directly comparing its potency and selectivity against well-characterized 5-LO inhibitors (e.g., zileuton) and other tyrphostins.

References

Tyrphostin A1 Efficacy and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for Tyrphostin A1:

Assay/Model Observed Effect Experimental Protocol
sCD40L-stimulated murine splenic macrophages [1] ~62.5% inhibition of IL-12 p40 production at 10 μM. Macrophages were pre-treated with this compound (1-10 μM) for 1 hour, then stimulated with soluble CD40 ligand (sCD40L). IL-12 p40 levels in the culture supernatant were measured by ELISA.
MBP-specific Th1 cell clone (HS-17) proliferation [1] ~65% inhibition of antigen-driven proliferation at 10 μM. Th1 cells were cultured with antigen-presenting cells and the specific antigen (MBP peptide p91-103). This compound (10 μM) was added to the culture, and cell proliferation was assessed by [3H]-thymidine incorporation.
Experimental Allergic Encephalomyelitis (EAE) in SJL/J mice [1] Ameliorated clinical symptoms of the autoimmune disease. Mice were treated with this compound (10 mg/kg, intraperitoneal injection) daily for 14 days following the induction of EAE. Disease severity was scored daily based on clinical symptoms.

Efficacy Comparison with Other Tyrphostins

While direct comparisons are limited, recent research has identified the potent activity of other tyrphostins, providing context for the broader family's potential. The table below lists half-maximal inhibitory concentration (IC₅₀) values for other tyrphostins as inhibitors of the human 5-Lipoxygenase (5-LO) enzyme, a key target in inflammation [2].

Tyrphostin Target Reported Efficacy (IC₅₀)
AG556 5-Lipoxygenase (5-LO) 64 nM
AG879 5-Lipoxygenase (5-LO) 78 nM
Degrasyn 5-Lipoxygenase (5-LO) 0.11 μM
Tyrphostin A9 5-Lipoxygenase (5-LO) 0.8 μM
Tyrphostin A9 Colorectal Carcinoma (HCT-116 cells) Induced apoptosis and inhibited EGFR/VEGFR-2 at low nanomolar concentrations [3].

Key Experimental Protocol for 5-LO Inhibition [2]:

  • Enzyme Assay: Inhibition of recombinant human 5-LO activity was measured in a buffer containing ATP to stimulate enzyme activity.
  • Cell-Based Assay: Compounds were tested in intact human polymorphonuclear leukocytes (PMNL), which naturally express 5-LO. Cells were pre-incubated with the tyrphostins and then activated with calcium ionophore A23187.
  • Product Analysis: Formation of 5-LO metabolites (leukotrienes) was quantified using high-performance liquid chromatography (HPLC).
  • Covalent Binding Analysis: The mechanism of action for some tyrphostins (e.g., Degrasyn, AG556) was confirmed using mass spectrometry, which identified covalent binding to specific cysteine residues (C416, C418) near the enzyme's substrate entry site.

Signaling Pathway and Structural Relationships

To help visualize the mechanistic role of this compound and the structural class it belongs to, the following diagrams are provided.

CD40L CD40L CD40 CD40 CD40L->CD40 Binds NF-κB\nTranslocation NF-κB Translocation CD40->NF-κB\nTranslocation Signaling IL12 IL12 Th1 Th1 IL12->Th1 Promotes Differentiation EAE EAE Th1->EAE Mediates Disease NF-κB\nTranslocation->IL12 Induces Production A1 A1 A1->NF-κB\nTranslocation Inhibits

Benzylidenemalononitrile (BMN)\nCore Structure Benzylidenemalononitrile (BMN) Core Structure A1 This compound (4-Methoxy) Benzylidenemalononitrile (BMN)\nCore Structure->A1 A9 Tyrphostin A9 (3,5-di-tert-butyl-4-hydroxy) Benzylidenemalononitrile (BMN)\nCore Structure->A9 AG556 AG556 Benzylidenemalononitrile (BMN)\nCore Structure->AG556 AG126 AG126 (3-hydroxy-4-nitro) Benzylidenemalononitrile (BMN)\nCore Structure->AG126

Interpretation and Research Considerations

  • A1's Niche: this compound shows efficacy in modulating immune responses, particularly in the CD40/IL-12/Th1 pathway, which is relevant for autoimmune diseases like EAE, a model for Multiple Sclerosis [1].
  • Potency Context: The data suggests that other tyrphostins like AG556 and AG879 are more potent inhibitors of the 5-LO target [2]. This highlights the importance of target selectivity; different tyrphostins are optimized for different kinases and enzymes.
  • Mechanism Matters: Note the dual mechanisms: some tyrphostins (like A1 in the studied context) may act as reversible ATP-competitive inhibitors, while others (like Degrasyn and AG556) feature a Michael-acceptor moiety that allows them to bind covalently to their target, leading to prolonged effects [2] [4].

References

Comparison of Tyrphostin A1 and Alternative Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Primary Activity / Role Key Targets / Mechanisms Example Experimental Data & Findings
Tyrphostin A1 Inactive control; used to validate that observed effects are due to kinase inhibition [1] [2]. Considered tyrosine kinase-inactive; its effects are often compared to active tyrphostins to confirm specific action [1] [2]. - In cardiac myocytes, 100 µM did not induce Na+–Ca2+ exchanger current, unlike active tyrphostins A23 and A25 [1].

| Tyrphostin A23 / A25 | Tyrosine kinase inhibitor with additional, distinct off-target effects [3] [4] [1]. | - Inhibits YXXΦ motif interactions (e.g., with μ2 chain of AP-2) [3].

  • Protects neurons from oxidative stress via antioxidant activity (A25) or mitochondrial uncoupling [4].
  • Activates cardiac Na+–Ca2+ exchanger (INCX) in a TK-independent manner [1]. | - Membrane Traffic: Inhibited μ2-TGN38 interaction in vitro and in a yeast two-hybrid system [3].
  • Neuroprotection: 0.5-200 µM protected HT-22 cells and primary neurons from glutamate-induced oxytosis [4].
  • Cardiac Effects: Induced INCX (EC₅₀ for A23: 68 µM) in guinea pig ventricular myocytes; effect absent with A1 [1]. | | Adaphostin (NSC 680410) | Potent tyrosine kinase inhibitor; preclinical antileukemic agent [5] [6]. | - Bcr/Abl kinase inhibitor (alternative to imatinib) [5] [6].
  • Induces apoptosis in leukemia cells via reactive oxygen species (ROS) generation, Raf/MEK/ERK pathway down-regulation, and JNK activation [5]. | - Synergy: Marginally toxic concentrations combined with proteasome inhibitor MG-132 synergistically induced apoptosis in Jurkat leukemia cells [5].
  • Specificity: Displayed toxicity toward primary AML samples but not normal CD34+ hematopoietic progenitors [5]. | | Tyrphostin AG538 | IGF-1 Receptor inhibitor [6]. | - Substrate-competitive inhibitor of the IGF-1 receptor kinase, blocking autophosphorylation [6].
  • Also identified as an inhibitor of the GLUT1 hexose transporter [6]. | - Blocked IGF-1R signaling in vitro and impeded colony formation in soft agar assays [6]. | | Tyrphostin AG494 | Tyrosine kinase inhibitor with telomerase inhibition potential [7]. | Identified as a potential telomerase inhibitor through computational molecular docking and dynamics studies [7]. | - Binding Affinity: Demonstrated a high binding affinity to telomerase (Glide docking score: -8.802 kcal/mol) in silico [7]. |

Detailed Experimental Context and Protocols

To effectively interpret the data in the table and design your own experiments, here is a deeper dive into the key methodologies and mechanistic insights from the research.

Experimental Models and Protocols

The findings for these compounds are supported by robust experimental models:

  • Cellular Models: Studies used a variety of human cell lines, including:
    • Leukemia models: Jurkat, U937, HL-60, and Raji cells for adaphostin [5].
    • Neuronal models: HT-22 mouse hippocampal cell line and rat primary cortical neurons for A23/A25 neuroprotection [4].
    • Cardiac models: Guinea-pig ventricular myocytes for electrophysiology studies on A23 [1].
  • Key Techniques:
    • Apoptosis Assessment: Measured via Annexin V/PI staining and flow cytometry (e.g., for adaphostin) [5].
    • Protein Interaction Studies: Yeast two-hybrid system and in vitro binding assays to study inhibition of μ2-TGN38 interaction by A23 [3].
    • Electrophysiology: Whole-cell patch-clamp recording to characterize A23-induced currents in cardiac cells [1].
    • Molecular Docking: Computational modeling to predict binding affinity and stability, as used for AG494's interaction with telomerase [7].
Mechanisms of Action and Signaling Pathways

The following diagram synthesizes the primary mechanisms through which these active tyrphostins exert their effects, highlighting their diverse and specific targets.

tyrphostin_mechanisms Tyrphostins Tyrphostins Inhibit Kinase\nSignaling Inhibit Kinase Signaling Tyrphostins->Inhibit Kinase\nSignaling  AG538, Adaphostin Inhibit Protein\nTrafficking Inhibit Protein Trafficking Tyrphostins->Inhibit Protein\nTrafficking  A23 Protect from\nOxidative Stress Protect from Oxidative Stress Tyrphostins->Protect from\nOxidative Stress  A23, A25 Inhibit Telomerase Inhibit Telomerase Tyrphostins->Inhibit Telomerase  AG494   Modulate Ion\nExchangers Modulate Ion Exchangers Tyrphostins->Modulate Ion\nExchangers  A23 Blocks IGF-1R\n(AG538), Bcr/Abl\n(Adaphostin) Blocks IGF-1R (AG538), Bcr/Abl (Adaphostin) Inhibit Kinase\nSignaling->Blocks IGF-1R\n(AG538), Bcr/Abl\n(Adaphostin) Blocks YXXΦ motif\nbinding to μ2/AP-2 Blocks YXXΦ motif binding to μ2/AP-2 Inhibit Protein\nTrafficking->Blocks YXXΦ motif\nbinding to μ2/AP-2 Antioxidant (A25) or\nMitochondrial Uncoupling Antioxidant (A25) or Mitochondrial Uncoupling Protect from\nOxidative Stress->Antioxidant (A25) or\nMitochondrial Uncoupling Binds telomerase\n(Computational data) Binds telomerase (Computational data) Inhibit Telomerase->Binds telomerase\n(Computational data) Activates Cardiac\nNa+/Ca2+ Exchanger Activates Cardiac Na+/Ca2+ Exchanger Modulate Ion\nExchangers->Activates Cardiac\nNa+/Ca2+ Exchanger

Key Considerations for Researchers

  • This compound is a Critical Control: Its primary value lies in its inactivity. Any experiment using an active tyrphostin should ideally include A1 to confirm that observed effects are due to the specific inhibitory activity and not non-specific compound effects [1] [2].
  • Diverse and Pleiotropic Effects: As the diagram illustrates, "tyrphostins" are not a monolithic group. They have a wide range of primary targets and mechanisms. AG538 and adaphostin are more specific for kinase inhibition, while A23 has notable off-target effects on membrane trafficking and ion exchangers that may be the primary effect in some models [3] [1].
  • Therapeutic Potential: Several of these compounds, particularly adaphostin and AG494, have shown promise in preclinical studies for cancer therapy, with adaphostin demonstrating a favorable selectivity profile against leukemia cells versus normal progenitors [5] [7].

References

Experimental Data for Various Tyrphostin Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental findings for different tyrphostin compounds from the scientific literature. Please note that these are not direct comparisons for Tyrphostin A1, but for related molecules.

Compound Experimental Model Key Findings Mechanism / Target Investigation
Tyrphostin AG538 [1] Human & murine platelets; mouse thrombosis models Inhibited platelet aggregation induced by multiple agonists (collagen, PAR agonists); attenuated arterial thrombosis without impairing hemostasis. [1] Identified as an agonist of TREM2 receptor via molecular docking, surface plasmon resonance, and validation using TREM2-deficient platelets. [1]
Tyrosine Kinase Inhibitor (unspecified) [2] HEK293T cells, mouse cardiomyocytes, perfused mouse heart Increased KATP channel current amplitude; blunted ATP sensitivity of channels; exhibited cardioprotective effect in ischemic heart model. [2] Identified Kir6.2 Y258 as phosphorylation site; EGFR kinase and PTP1B regulate channel phosphorylation; EGFR inhibitor protected heart via KATP channel activation. [2]
Tyrphostin A51 [3] Human bone cells (mandible & vertebra-derived) Inhibited basal & EGF-induced cell proliferation ([$^3$H]thymidine incorporation); increased alkaline phosphatase activity & collagen synthesis. [3] Confirmed reduction of cellular tyrosyl phosphorylation levels via Western blot using anti-phosphotyrosine antibody. [3]
Genistein [3] Human bone cells (mandible & vertebra-derived) Stimulated basal cell proliferation; enhanced EGF-induced proliferation; increased alkaline phosphatase activity & collagen synthesis. [3] Confirmed reduction of cellular tyrosyl phosphorylation levels via Western blot using anti-phosphotyrosine antibody. [3]

Detailed Experimental Protocols

Based on the search results, here are the methodologies used in the cited experiments.

  • Platelet Aggregation and ATP Release Assay [1]
    • Method: Human platelet-rich plasma (PRP) was incubated with AG538 or vehicle control. Aggregation was induced by agonists like collagen, ADP, or thrombin and measured by transmittance turbidimetry. Dense granule ATP release was measured simultaneously using a luciferin-luciferase assay.
  • Whole-Cell and Inside-Out Patch-Clamp Recording [2]
    • Method: For KATP channel studies, an Axopatch 200B amplifier with Digidata 1550B was used. For inside-out recordings, the cytosolic ATP concentration was controlled. The pipette solution contained potassium gluconate, and currents were analyzed with Clampfit software.
  • Cell Proliferation ([$^3$H]Thymidine Incorporation) and Differentiation Assays [3]
    • Method: Human bone cells were treated with inhibitors. Proliferation was assessed by measuring [$^3$H]thymidine incorporation into DNA. Differentiation was measured by analyzing alkaline phosphatase (ALP) specific activity and collagen synthesis.
  • Western Blot Analysis for Phosphotyrosine Levels [3]
    • Method: Treated cells were lysed. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody. Detection was performed using an enhanced chemiluminescence (ECL) assay to confirm PTK inhibition.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a common signaling pathway and validation workflow for protein tyrosine kinase (PTK) inhibitors like the tyrphostins, based on the mechanisms studied in the provided research [4] [2] [3].

References

Tyrphostin A1 competitive inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin A1 Profile and Known Activity

This compound is characterized more by what it doesn't inhibit strongly, making it a useful control in experiments. The key quantitative data available is summarized in the table below.

Inhibitor Name Also Known As Primary Target / Role Reported IC₅₀ / Potency Inhibition Mechanism (if known)
This compound AG9 IL-12 production inhibitor; weak EGFR kinase inhibitor >1250 μM (EGFR kinase) [1] Not competitive; used to differentiate TK-mediated effects from non-specific ones [1]
Erbstatin / certain Tyrphostins --- EGFR Tyrosine Kinase Information missing Pure competitive with respect to both GAT and ATP [2]
Specific Tyrphostins (with extra dihydroxyphenyl group) --- EGFR Tyrosine Kinase Information missing Competitive with GAT; non/mixed-competitive with ATP [2]
Lavendustin derivatives --- EGFR Tyrosine Kinase Information missing Competitive with both ATP and GAT [2]
AG490 B42 JAK2, JAK3 kinases Information missing Competitive for tyrosine-containing substrate; non/mixed-competitive for ATP [3]

Experimental Insights from Related Tyrphostins

While direct data on A1 is sparse, studies on other tyrphostins provide a framework for how competitive inhibition is typically assessed.

  • General Kinetic Study Protocol: A standard method involves studying the kinetics of the target tyrosine kinase (like the Epidermal Growth Factor Receptor, EGFR) in a system with synthetic substrates like poly(Glu₆Ala₃Tyr) (GAT) and ATP [2]. The enzyme is pre-activated (e.g., with EGF), and the reaction is run with varying concentrations of both substrates and the inhibitor. The data is analyzed with computer programs to determine the best-fit kinetic model [2].
  • Mechanism Analysis: Researchers determine whether an inhibitor is competitive, non-competitive, or uncompetitive with respect to each substrate (GAT and ATP) by observing how the inhibitor affects the enzyme's Michaelis-Menten constant (Km) and maximum velocity (Vmax) [2]. For example, a pure competitive inhibitor for ATP will increase the apparent Km for ATP without changing the Vmax.

This compound's Mechanism and Research Use

The available data positions this compound as a specialized tool compound rather than a potent kinase inhibitor.

  • Weak Kinase Inhibitor: this compound is noted to be a "much weaker inhibitor of TK than other tyrphostins," with a very high IC₅₀ value for EGFR kinase [1]. This lack of strong kinase activity is precisely what makes it useful.
  • Use as a Control: In scientific studies, this compound is "often used to differentiate TK-mediated effects of tyrphostins from other non-specific effects" [1]. If a cellular effect is observed with a potent tyrphostin but not with A1, it strengthens the argument that the effect is due to specific tyrosine kinase inhibition.
  • Documented Biological Activity: Despite its weak kinase inhibition, this compound has documented biological effects. It can inhibit CD40L-stimulated IL-12 production in macrophages and suppress the generation of specific T-cells, suggesting its activity may work through other signaling pathways [1].

Proposed Signaling Pathway for this compound

Based on its described biological effects, the following diagram illustrates the proposed signaling pathway involving this compound. This can help visualize its unique mechanism compared to ATP-competitive inhibitors.

CD40L CD40L Receptor Receptor CD40L->Receptor Binds NFkB NFkB Receptor->NFkB Activates Translocation IL12 IL12 NFkB->IL12 Induces Gene Expression Th1 Th1 IL12->Th1 Promotes Generation A1 A1 A1->NFkB Blocks Activation

Research Implications and Next Steps

This compound's value lies in its role as a control compound to validate specific kinase inhibition. For your research, the most productive path forward depends on your goal:

  • If you are validating a tyrosine kinase mechanism: this compound serves as an excellent negative control to rule out non-specific effects.
  • If you are studying IL-12 mediated immunology: this compound is a candidate tool, though its precise molecular target requires further investigation.
  • To find potent, specific competitive inhibitors: Focus on other compounds in the tyrphostin family (like AG490 or specific lavendustin derivatives) or modern, clinically developed kinase inhibitors.

References

Experimental Data for Tyrphostin A1 Benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from the search results, highlighting how Tyrphostin A1 was used as a negative control.

Tyrphostin Compound Experimental Context / Assay Key Performance Findings (vs. Active Controls) Supporting Experimental Data
This compound Volume-sensitive Cl⁻ current activation in cultured rat astrocytes [1] No inhibitory effect; confirmed inactivity as a negative control [1]. Current activation: ~90% with A1 (inactive) vs. ~10% with A23 (active) [1].
Tyrphostin AG490 (Active Control) Proliferation of Mycosis fungoides (MF) tumor cell lines [2] Inhibited constitutive Stat3sm activation and cell growth [2]. [³H]thymidine incorporation assays showed AG490 inhibited spontaneous and IL-2-induced MF cell growth [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the methodology behind these findings, here are the detailed experimental protocols.

  • Protocol 1: Electrophysiology for Volume-Sensitive Cl⁻ Currents [1]

    • Cell Preparation: Cultured astrocytes from neonatal rat cortexes.
    • Recording Technique: Whole-cell patch-clamp recording.
    • Solutions: A hypo-osmotic extracellular solution (220 mOsm/l) was applied to induce cell swelling and activate the Cl⁻ current.
    • Drug Application: this compound and its active analogue A23 were applied to the bathing solution. The standard pipette (intracellular) solution contained ATP.
    • Data Analysis: The volume-sensitive, outwardly rectifying Cl⁻ current was measured using voltage ramp commands. The effect of inhibitors was quantified by their percentage of blockage of this induced current.
  • Protocol 2: Cell Proliferation and Signaling in MF Tumor Cells [2]

    • Cell Culture: MF tumor cell lines (e.g., My-la) were cultured with IL-2 and then "starved" of IL-2 for 4-18 hours before experiments.
    • Proliferation Assay: Cells were cultured with or without tyrphostins. Proliferation was measured via [³H]thymidine incorporation during the final 12 hours of a 16-hour culture period. Results were expressed as median counts per minute from triplicate cultures.
    • Signaling Analysis: To examine protein activation, cells were treated with inhibitors, starved, and then stimulated with IL-2. Protein lysates were prepared, and specific proteins (like Stat3) were analyzed via immunoprecipitation and Western blotting using phospho-specific antibodies.

Pathway and Experimental Logic

The following diagram illustrates the signaling pathway investigated in the MF tumor cell study, which tyrphostin AG490 was shown to inhibit.

IL2 IL-2 Stimulation IL2R IL-2 Receptor IL2->IL2R JAK3 JAK3 Kinase IL2R->JAK3 Activates Stat3sm Stat3sm Protein JAK3->Stat3sm Phosphorylates DNA DNA Binding & Cell Proliferation Stat3sm->DNA AG490 Tyrphostin AG490 AG490->JAK3 Inhibits

Key Takeaways and Data Gaps

The provided data firmly establishes this compound's utility as a validated negative control in specific bioactivity assays [1]. This is crucial for confirming that the observed effects of active tyrphostins are due to specific tyrosine kinase inhibition rather than non-specific cellular toxicity.

It is important to note that the search results do not provide a direct, head-to-head performance comparison of this compound against a comprehensive panel of alternatives. The available data is contextual, demonstrating its inactivity in specific pathways.

To build a more complete benchmarking guide, you may need to consult specialized databases for:

  • Broader Specificity Profiles: Data on A1's binding affinity or inhibitory activity (or lack thereof) across a wider range of kinases.
  • Pharmacokinetic Parameters: Information on its solubility, stability, and cellular uptake.
  • Comparison with Newer Inhibitors: How its performance as a control compares to other, potentially more modern, inactive analogues.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

184.063662883 Da

Monoisotopic Mass

184.063662883 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2826-26-8

Wikipedia

AG 9

Dates

Last modified: 08-15-2023

The tricarboxylic acid cycle activity in cultured primary astrocytes is strongly accelerated by the protein tyrosine kinase inhibitor tyrphostin 23

Michaela C Hohnholt, Eva-Maria Blumrich, Helle S Waagepetersen, Ralf Dringen
PMID: 27894844   DOI: 10.1016/j.neuint.2016.11.008

Abstract

Tyrphostin 23 (T23) is a well-known inhibitor of protein tyrosine kinases and has been considered as potential anti-cancer drug. T23 was recently reported to acutely stimulate the glycolytic flux in primary cultured astrocytes. To investigate whether T23 also affects the tricarboxylic acid (TCA) cycle, we incubated primary rat astrocyte cultures with [U-
C]glucose in the absence or the presence of 100 μM T23 for 2 h and analyzed the
C metabolite pattern. These incubation conditions did not compromise cell viability and confirmed that the presence of T23 doubled glycolytic lactate production. In addition, T23-treatment strongly increased the molecular carbon labeling of the TCA cycle intermediates citrate, succinate, fumarate and malate, and significantly increased the incorporation of
C-labelling into the amino acids glutamate, glutamine and aspartate. These results clearly demonstrate that, in addition to glycolysis, also the mitochondrial TCA cycle is strongly accelerated after exposure of astrocytes to T23, suggesting that a protein tyrosine kinase may be involved in the regulation of the TCA cycle in astrocytes.


Tyk2 is a therapeutic target for psoriasis-like skin inflammation

Masayuki Ishizaki, Ryuta Muromoto, Toshihiko Akimoto, Yuichi Sekine, Shigeyuki Kon, Manish Diwan, Hiroaki Maeda, Sumihito Togi, Kazuya Shimoda, Kenji Oritani, Tadashi Matsuda
PMID: 24345760   DOI: 10.1093/intimm/dxt062

Abstract

Tyrosine kinase 2 (Tyk2), a member of the Jak kinase family, mediates signals triggered by various cytokines, which are related to the pathogenesis of psoriasis. In this study, we investigated the role of Tyk2 in IL-23-induced psoriasis-like skin inflammation. Tyk2(-/-) mice when injected with IL-23 showed significantly reduced ear skin swelling with epidermal hyperplasia and inflammatory cell infiltration compared with wild-type mice. In addition, Tyk2 deficiency reduced production of pro-inflammatory cytokines and psoriasis-relevant anti-microbial peptides. More noteworthy is that Tyk2 directly regulated IL-22-dependent inflammation and epidermal hyperplasia. Taken together with the inhibition of IL-23-induced inflammation by treatment with neutralizing antibodies against IL-17 or IL-22, Tyk2 participates in both IL-23 and IL-22 signal transduction to mediate psoriasis-like skin inflammation. On the basis of these findings, we demonstrated for the first time that a small-molecule Tyk2 inhibitor significantly inhibited IL-23-induced inflammation and cytokine production in the skin. These observations demonstrate the important role of Tyk2 in experimental skin inflammation and indicate the therapeutic potential of Tyk2 inhibition in human psoriasis.


Inhibitory Effects of Genistein on Vascular Smooth Muscle Cell Proliferation Induced by Ox-LDL: Role of BKCa Channels

Bing Bai, Nanjuan Lu, Wei Zhang, Jinghan Lin, Tingting Zhao, Shanshan Zhou, Elona Khasanova, Liming Zhang
PMID: 33415067   DOI: 10.1155/2020/8895449

Abstract

Oxidized low-density lipoprotein (Ox-LDL) is a crucial pathogenic factor for vascular diseases, which can induce the proliferation of vascular smooth muscle cells (VSMCs). Genistein is the main component of soybean isoflavone. Genistein has a variety of pharmacological properties in the treatment of vascular diseases and a promising clinical application. Large-conductance calcium-activated potassium (BKCa) channels are the primary type of potassium channels in VSMCs, which regulate various biological functions of VSMCs. However, whether genistein exerts an antiproliferation effect on Ox-LDL-stimulated VSMCs remains unclear. The current study is aimed at elucidating the effect of genistein on the Ox-LDL-stimulated proliferation of VSMCs and its possible molecular mechanism, especially the electrophysiological mechanism related to BKCa channels.
Monoculture VSMC was obtained by an acute enzyme-dispersing method. The proliferation of cells was measured by CCK-8, cell cycle, and proliferating cell nuclear antigen (PCNA) expression. The BKCa whole-cell currents were measured by patch-clamp.
Ox-LDL treatment induced the proliferation of VSMCs, upregulated the BKCa protein expression, and increased the density of BKCa currents, while genistein significantly inhibited these effects caused by Ox-LDL. BKCa channels exerted a regulatory role in the proliferation of VSMCs in response to Ox-LDL. The inhibition of BKCa channels suppressed Ox-LDL-stimulated VSMC proliferation, while the activation of BKCa channels showed the opposite effect. Moreover, genistein suppressed the activity of BKCa, including protein expression and current density in a protein tyrosine kinase- (PTK-) dependent manner.
This study demonstrated that genistein inhibited the Ox-LDL-mediated proliferation of VSMCs by blocking the cell cycle progression; the possible molecular mechanism may be related to PTK-dependent suppression of BKCa channels. Our results provided novel ideas for the application of genistein in the treatment of vascular diseases and proposed a unique insight into the antiproliferative molecular mechanism of genistein.


Hitching a ride on vesicles: cauliflower mosaic virus movement protein trafficking in the endomembrane system

Anna Vittoria Carluccio, Stefania Zicca, Livia Stavolone
PMID: 24477592   DOI: 10.1104/pp.113.234534

Abstract

The transport of a viral genome from cell to cell is enabled by movement proteins (MPs) targeting the cell periphery to mediate the gating of plasmodesmata. Given their essential role in the development of viral infection, understanding the regulation of MPs is of great importance. Here, we show that cauliflower mosaic virus (CaMV) MP contains three tyrosine-based sorting signals that interact with an Arabidopsis (Arabidopsis thaliana) μA-adaptin subunit. Fluorophore-tagged MP is incorporated into vesicles labeled with the endocytic tracer N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide. The presence of at least one of the three endocytosis motifs is essential for internalization of the protein from the plasma membrane to early endosomes, for tubule formation, and for CaMV infection. In addition, we show that MP colocalizes in vesicles with the Rab GTPase AtRAB-F2b, which is resident in prevacuolar late endosomal compartments that deliver proteins to the vacuole for degradation. Altogether, these results demonstrate that CaMV MP traffics in the endocytic pathway and that virus viability depends on functional host endomembranes.


Differential Regulation of Clathrin and Its Adaptor Proteins during Membrane Recruitment for Endocytosis

Chao Wang, Tianwei Hu, Xu Yan, Tingting Meng, Yutong Wang, Qingmei Wang, Xiaoyue Zhang, Ying Gu, Clara Sánchez-Rodríguez, Astrid Gadeyne, Jinxing Lin, Staffan Persson, Daniël Van Damme, Chuanyou Li, Sebastian Y Bednarek, Jianwei Pan
PMID: 26945051   DOI: 10.1104/pp.15.01716

Abstract

In plants, clathrin-mediated endocytosis (CME) is dependent on the function of clathrin and its accessory heterooligomeric adaptor protein complexes, ADAPTOR PROTEIN2 (AP-2) and the TPLATE complex (TPC), and is negatively regulated by the hormones auxin and salicylic acid (SA). The details for how clathrin and its adaptor complexes are recruited to the plasma membrane (PM) to regulate CME, however, are poorly understood. We found that SA and the pharmacological CME inhibitor tyrphostin A23 reduce the membrane association of clathrin and AP-2, but not that of the TPC, whereas auxin solely affected clathrin membrane association, in Arabidopsis (Arabidopsis thaliana). Genetic and pharmacological experiments revealed that loss of AP2μ or AP2σ partially affected the membrane association of other AP-2 subunits and that the AP-2 subunit AP2σ, but not AP2μ, was required for SA- and tyrphostin A23-dependent inhibition of CME Furthermore, we show that although AP-2 and the TPC are both required for the PM recruitment of clathrin in wild-type cells, the TPC is necessary for clathrin PM association in AP-2-deficient cells. These results indicate that developmental signals may differentially modulate the membrane recruitment of clathrin and its core accessory complexes to regulate the process of CME in plant cells.


Effects of tyrosine kinase and phosphatase inhibitors on mitosis progression in synchronized tobacco BY-2 cells

Ya A Sheremet, A I Yemets, A Azmi, K Vissenberg, J P Verbelen, Ya B Blume
PMID: 23342643   DOI:

Abstract

To test whether reversible tubulin phosphorylation plays any role in the process of plant mitosis the effects of inhibitors of tyrosine kinases, herbimycin A, genistein and tyrphostin AG 18, and of an inhibitor of tyrosine phosphatases, sodium orthovanadate, on microtubule organization and mitosis progression in a synchronized BY-2 culture has been investigated. It was found that treatment with inhibitors of tyrosine kinases of BY-2 cells at the G2/M transition did not lead to visible disturbances of mitotic microtubule structures, while it did reduce the frequency of their appearance. We assume that a decreased tyrosine phosphorylation level could alter the microtubule dynamic instability parameters during interphase/prophase transition. All types of tyrosine kinase inhibitors used caused a prophase delay: herbimycin A and genistein for 2 h, and tyrphostin AG18 for 1 h. Thereafter the peak of mitosis was displaced for 1 h by herbimycin A or genistein exposure, but after tyrphostin AG18 treatment the timing of the mitosis-peak was comparable to that in control cells. Enhancement of tyrosine phosphorylation induced by the tyrosine phosphatase inhibitor resulted in the opposite effect on BY-2 mitosis transition. Culture treatment with sodium orthovanadate during 1 h resulted in an accelerated start of the prophase and did not lead to the alteration in time of the mitotic index peak formation, as compared to control cells. We suppose that the reversible tyrosine phosphorylation can be involved in the regulation of interphase to M phase transition possibly through regulation of microtubule dynamics in plant cells.


The Protein Tyrosine Kinase Inhibitor Tyrphostin 23 Strongly Accelerates Glycolytic Lactate Production in Cultured Primary Astrocytes

Eva-Maria Blumrich, Reshma Kadam, Ralf Dringen
PMID: 27278759   DOI: 10.1007/s11064-016-1972-3

Abstract

Tyrphostin 23 (T23) is a well-known inhibitor of protein tyrosine kinases. To investigate potential acute effects of T23 on the viability and the glucose metabolism of brain cells, we exposed cultured primary rat astrocytes to T23 for up to 4 h. While the viability and the morphology of the cultured astrocytes were not acutely affected by the presence of T23 in concentrations of up to 300 µM, this compound caused a rapid, time- and concentration-dependent increase in glucose consumption and lactate release. Maximal effects on glycolytic flux were found for incubations with 100 µM T23 for 2 h which doubled both glucose consumption and lactate production. The stimulation of glycolytic flux by T23 was reversible, completely abolished upon removal of the compound and not found in presence of other known inhibitors of endocytosis. Structurally related compounds such as tyrphostin 25 and catechol or modulators of AMP kinase activity did neither affect the basal nor the T23-stimulated lactate production by astrocytes. In contrast, the presence of the phosphatase inhibitor vanadate completely abolished the stimulation by T23 of astrocytic lactate production in a concentration-dependent manner. These data suggest that T23-sensitive phosphorylation/dephosphorylation events are involved in the regulation of astrocytic glycolysis.


Sensitivity to Flg22 is modulated by ligand-induced degradation and de novo synthesis of the endogenous flagellin-receptor FLAGELLIN-SENSING2

John M Smith, Daniel J Salamango, Michelle E Leslie, Carina A Collins, Antje Heese
PMID: 24220680   DOI: 10.1104/pp.113.229179

Abstract

FLAGELLIN-SENSING2 (FLS2) is the plant cell surface receptor that perceives bacterial flagellin or flg22 peptide, initiates flg22-signaling responses, and contributes to bacterial growth restriction. Flg22 elicitation also leads to ligand-induced endocytosis and degradation of FLS2 within 1 h. Why plant cells remove this receptor precisely at the time during which its function is required remains mainly unknown. Here, we assessed in planta flg22-signaling competency in the context of ligand-induced degradation of endogenous FLS2 and chemical interference known to impede flg22-dependent internalization of FLS2 into endocytic vesicles. Within 1 h after an initial flg22 treatment, Arabidopsis (Arabidopsis thaliana) leaf tissue was unable to reelicit flg22 signaling in a ligand-, time-, and dose-dependent manner. These results indicate that flg22-induced degradation of endogenous FLS2 may serve to desensitize cells to the same stimulus (homologous desensitization), likely to prevent continuous signal output upon repetitive flg22 stimulation. In addition to impeding ligand-induced FLS2 degradation, pretreatment with the vesicular trafficking inhibitors Wortmannin or Tyrphostin A23 impaired flg22-elicited reactive oxygen species production that was partially independent of BRASSINOSTEROID INSENSITIVE1-ASSOCIATED KINASE1. Interestingly, these inhibitors did not affect flg22-induced mitogen-activated protein kinase phosphorylation, indicating the ability to utilize vesicular trafficking inhibitors to target different flg22-signaling responses. For Tyrphostin A23, reduced flg22-induced reactive oxygen species could be separated from the defect in FLS2 degradation. At later times (>2 h) after the initial flg22 elicitation, recovery of FLS2 protein levels positively correlated with resensitization to flg22, indicating that flg22-induced new synthesis of FLS2 may prepare cells for a new round of monitoring the environment for flg22.


Contribution of host intracellular transport machineries to intercellular movement of turnip mosaic virus

Maxime Agbeci, Romain Grangeon, Richard S Nelson, Huanquan Zheng, Jean-François Laliberté
PMID: 24098128   DOI: 10.1371/journal.ppat.1003683

Abstract

The contribution of different host cell transport systems in the intercellular movement of turnip mosaic virus (TuMV) was investigated. To discriminate between primary infections and secondary infections associated with the virus intercellular movement, a gene cassette expressing GFP-HDEL was inserted adjacent to a TuMV infectious cassette expressing 6K₂:mCherry, both within the T-DNA borders of the binary vector pCambia. In this system, both gene cassettes were delivered to the same cell by a single binary vector and primary infection foci emitted green and red fluorescence while secondarily infected cells emitted only red fluorescence. Intercellular movement was measured at 72 hours post infiltration and was estimated to proceed at an average rate of one cell being infected every three hours over an observation period of 17 hours. To determine if the secretory pathway were important for TuMV intercellular movement, chemical and protein inhibitors that blocked both early and late secretory pathways were used. Treatment with Brefeldin A or Concanamycin A or expression of ARF1 or RAB-E1d dominant negative mutants, all of which inhibit pre- or post-Golgi transport, reduced intercellular movement by the virus. These treatments, however, did not inhibit virus replication in primary infected cells. Pharmacological interference assays using Tyrphostin A23 or Wortmannin showed that endocytosis was not important for TuMV intercellular movement. Lack of co-localization by endocytosed FM4-64 and Ara7 (AtRabF2b) with TuMV-induced 6K₂-tagged vesicles further supported this conclusion. Microfilament depolymerizing drugs and silencing expression of myosin XI-2 gene, but not myosin VIII genes, also inhibited TuMV intercellular movement. Expression of dominant negative myosin mutants confirmed the role played by myosin XI-2 as well as by myosin XI-K in TuMV intercellular movement. Using this dual gene cassette expression system and transport inhibitors, components of the secretory and actomyosin machinery were shown to be important for TuMV intercellular spread.


Molecular mechanism of constitutive endocytosis of Acid-sensing ion channel 1a and its protective function in acidosis-induced neuronal death

Wei-Zheng Zeng, Di-Shi Liu, Bo Duan, Xing-Lei Song, Xiang Wang, Dong Wei, Wen Jiang, Michael X Zhu, Yong Li, Tian-Le Xu
PMID: 23595764   DOI: 10.1523/JNEUROSCI.5206-12.2013

Abstract

Acid-sensing ion channels (ASICs) are proton-gated cation channels widely expressed in the peripheral and CNSs, which critically contribute to a variety of pathophysiological conditions that involve tissue acidosis, such as ischemic stroke and epileptic seizures. However, the trafficking mechanisms of ASICs and the related proteins remain largely unknown. Here, we demonstrate that ASIC1a, the main ASIC subunit in the brain, undergoes constitutive endocytosis in a clathrin- and dynamin-dependent manner in both mouse cortical neurons and heterologous cell cultures. The endocytosis of ASIC1a was inhibited by either the small molecular inhibitor tyrphostin A23 or knockdown of the core subunit of adaptor protein 2 (AP2) μ2 using RNA interference, supporting a clathrin-dependent endocytosis of ASIC1a. In addition, the internalization of ASIC1a was blocked by dominant-negative dynamin1 mutation K44A and the small molecular inhibitor dynasore, suggesting that it is also dynamin-dependent. We show that the membrane-proximal residues (465)LCRRG(469) at the cytoplasmic C terminus of ASIC1a are critical for interaction with the endogenous adaptor protein complex and inhibition of ASIC1a internalization strongly exacerbated acidosis-induced death of cortical neurons from wild-type but not ASIC1a knock-out mice. Together, these results reveal the molecular mechanism of ASIC1a internalization and suggest the importance of endocytic pathway in functional regulation of ASIC1a channels as well as neuronal damages mediated by these channels during neurodegeneration.


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